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  • Product: 1-Ethenyl-3-ethynylcyclohexene
  • CAS: 104943-57-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-Ethenyl-3-Ethynylcyclohexene

Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel structure, 1-ethenyl-3-ethynylcyclohexene. In the absence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel structure, 1-ethenyl-3-ethynylcyclohexene. In the absence of direct experimental spectra in publicly available databases, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a cyclohexene ring, a vinyl substituent, and an ethynyl substituent—and applying fundamental NMR principles, we can forecast the spectral characteristics of the composite molecule. This guide delves into the intricate electronic and anisotropic effects of the vinyl and ethynyl moieties on the cyclohexene core, offering a reasoned prediction of the chemical shifts for each unique proton and carbon atom. Furthermore, this document outlines a detailed, best-practice experimental protocol for the acquisition of high-quality 1D and 2D NMR spectra, should this compound be synthesized.

Introduction: The Structural Landscape of 1-Ethenyl-3-Ethynylcyclohexene

1-Ethenyl-3-ethynylcyclohexene presents a fascinating case study in NMR spectroscopy due to its unique combination of sp, sp², and sp³ hybridized carbons within a cyclic framework. The interplay of the electron-withdrawing and anisotropic effects of the vinyl and ethynyl groups is expected to create a distinct and complex NMR spectrum. Understanding these spectral nuances is paramount for the unambiguous structure elucidation and characterization of this and similar molecules. This guide will systematically deconstruct the anticipated NMR spectrum, providing a foundational understanding for any future empirical studies.

Theoretical Underpinnings of Chemical Shift Prediction

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In 1-ethenyl-3-ethynylcyclohexene, several key factors will govern the final chemical shift values:

  • Hybridization: The hybridization state of the carbon atoms (sp³, sp², sp) directly influences the electron density and, consequently, the shielding of attached protons and the carbons themselves. Generally, sp² and sp carbons are more deshielded and appear at higher chemical shifts (downfield) than sp³ carbons.

  • Inductive Effects: The electronegativity of substituents can withdraw electron density from neighboring atoms, leading to deshielding. While both the vinyl and ethynyl groups are primarily composed of carbon and hydrogen, their electronic character will influence the cyclohexene ring.

  • Anisotropic Effects: The π-electron systems of the vinyl (C=C) and ethynyl (C≡C) groups generate localized magnetic fields when placed in an external magnetic field.[1] This magnetic anisotropy can cause significant shielding or deshielding of nearby nuclei, depending on their spatial orientation relative to the π-system.[1][2] Protons located in the plane of a double bond are typically deshielded, while the acetylenic proton is shielded.[1]

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of 1-ethenyl-3-ethynylcyclohexene is anticipated to exhibit a range of signals corresponding to the vinylic, acetylenic, allylic, and aliphatic protons. The following table outlines the predicted chemical shifts and the rationale behind them.

Proton(s)Predicted Chemical Shift (δ, ppm)Rationale
H-2 6.0 - 6.5Vinylic proton on the cyclohexene ring, deshielded by the sp² carbon and the anisotropic effect of the adjacent vinyl group.
H-7a, H-7b 4.9 - 5.2Terminal vinylic protons, exhibiting characteristic geminal and cis/trans couplings.
H-8 6.5 - 7.0Vinylic proton of the ethenyl group, deshielded by the adjacent sp² carbon and experiencing through-space effects from the ring.
H-3 2.8 - 3.2Allylic proton, deshielded by its proximity to the double bond and the ethynyl group.
H-4a, H-4b 1.8 - 2.2Aliphatic protons on the cyclohexene ring.
H-5a, H-5b 1.6 - 2.0Aliphatic protons on the cyclohexene ring.
H-6a, H-6b 2.1 - 2.5Allylic protons, deshielded by the adjacent double bond.
H-10 2.0 - 2.5Acetylenic proton, shielded by the anisotropic effect of the triple bond.[1][2]

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide a map of the carbon framework. Due to the lack of symmetry, ten distinct carbon signals are expected.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-1 135 - 145Quaternary sp² carbon of the cyclohexene ring, substituted with the vinyl group.
C-2 125 - 135sp² carbon of the cyclohexene ring.
C-3 30 - 40sp³ carbon of the cyclohexene ring, attached to the ethynyl group.
C-4 25 - 35sp³ carbon of the cyclohexene ring.
C-5 20 - 30sp³ carbon of the cyclohexene ring.
C-6 25 - 35sp³ carbon of the cyclohexene ring, allylic to the double bond.
C-7 110 - 120Terminal sp² carbon of the vinyl group.
C-8 130 - 140sp² carbon of the vinyl group attached to the ring.
C-9 80 - 90sp carbon of the ethynyl group attached to the ring.
C-10 70 - 80Terminal sp carbon of the ethynyl group.

The Role of Anisotropy: A Deeper Dive

The magnetic anisotropy of the vinyl and ethynyl groups is a critical factor in determining the final chemical shifts of nearby protons.

The Vinyl Group Deshielding Cone

The circulating π-electrons of the double bond create a magnetic field that reinforces the external magnetic field in the plane of the double bond. This leads to a deshielding effect on the vinylic protons (H-7a, H-7b, and H-8) and the adjacent ring proton (H-2).

The Ethynyl Group Shielding and Deshielding Zones

The cylindrical symmetry of the π-electron cloud in the triple bond results in a unique anisotropic effect. Protons located along the axis of the triple bond, such as the acetylenic proton (H-10), experience a shielding effect and resonate at a relatively high field.[1][2] Conversely, protons located in the region perpendicular to the triple bond axis can be deshielded.[2] The allylic proton H-3 will be influenced by this complex field.

G cluster_vinyl Vinyl Group Deshielding cluster_ethynyl Ethynyl Group Anisotropy C1 C1 C2 C2 C1->C2 C8 C8 C1->C8 C3 C3 C2->C3 C4 C4 C3->C4 C9 C9 C3->C9 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7 C8->C7 C10 C10 C9->C10 a1 +ΔB (Deshielding) b1 -ΔB (Shielding) b2 +ΔB (Deshielding)

Figure 1: Anisotropic effects in 1-ethenyl-3-ethynylcyclohexene.

The Power of 2D NMR for Structure Elucidation

While 1D NMR provides essential information, complex molecules like 1-ethenyl-3-ethynylcyclohexene necessitate 2D NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the connectivity from the allylic protons (H-6) to the vinylic proton (H-2) and the aliphatic protons (H-5) can be established.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons, such as C-1.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H HMBC HMBC H1_NMR->HMBC Long-Range C-H C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR data for a small organic molecule like 1-ethenyl-3-ethynylcyclohexene.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar organic molecules.

  • Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (10-20 mg) is preferable due to the lower natural abundance of the ¹³C isotope.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • Shimming: Carefully shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds allows for the spins to return to equilibrium between scans.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Spectral Width: A wider spectral width of around 220-240 ppm is necessary to cover the range of carbon chemical shifts.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Acquisition:

    • COSY, HSQC, HMBC: Utilize standard, instrument-specific pulse programs for these experiments. The spectral widths for the proton and carbon dimensions should be set based on the corresponding 1D spectra.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Conclusion

While experimental verification remains the gold standard, this in-depth predictive guide provides a robust framework for understanding the ¹H and ¹³C NMR spectra of 1-ethenyl-3-ethynylcyclohexene. By considering the interplay of hybridization, inductive effects, and particularly the pronounced anisotropic effects of the vinyl and ethynyl substituents, researchers can anticipate the key features of the NMR landscape of this molecule. The outlined experimental protocols further equip scientists with the necessary methodology to acquire high-quality data for this and other novel small molecules, facilitating their accurate and efficient structural elucidation.

References

  • Jackman, L. M., & Sternhell, S. (2015). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
  • Pople, J. A. (1962). The theory of chemical shifts. Journal of the American Chemical Society, 84(16), 3043-3048. [Link]

  • Abraham, R. J., & Reid, M. (2007). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 45(10), 847-856. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural elucidation with NMR spectroscopy: practical strategies for organic chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a guide for organic chemists. Chemical reviews, 112(3), 1839-1862. [Link]

  • ResearchGate. (n.d.). A conventional one-dimensional 1 H NMR spectrum of 1-ethynyl-cyclohexene. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Crystallographic Analysis of 1-Ethenyl-3-ethynylcyclohexene

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and the requisite experimental and computational methodologies for the crystallographic characterization of 1-et...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and the requisite experimental and computational methodologies for the crystallographic characterization of 1-ethenyl-3-ethynylcyclohexene. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural elucidation of novel organic compounds.

Introduction: The Structural Significance of 1-Ethenyl-3-ethynylcyclohexene

1-Ethenyl-3-ethynylcyclohexene is a substituted cyclohexene derivative featuring two reactive functional groups: a vinyl (ethenyl) group and an ethynyl group. The presence of these unsaturated moieties, combined with the stereochemistry of the cyclohexene ring, makes it a potentially valuable building block in organic synthesis for the construction of complex molecular architectures. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing stereoselective reactions, and for its potential application in the development of new materials and pharmacologically active agents.

While extensive crystallographic data for a wide range of organic molecules are available in databases such as the Cambridge Structural Database (CSD)[1][2][3][4], a specific entry for 1-ethenyl-3-ethynylcyclohexene is not publicly available as of the writing of this guide. Therefore, this document will serve as a forward-looking guide, detailing the necessary steps to determine its crystal structure and providing a predicted structural analysis based on established principles of conformational analysis and computational chemistry.

Predicted Molecular Structure and Conformational Analysis

The molecular formula of 1-ethenyl-3-ethynylcyclohexene is C10H12, with a molecular weight of 132.20 g/mol [5]. The structure consists of a six-membered cyclohexene ring, which adopts a half-chair conformation to relieve ring strain. The ethenyl group is attached at position 1, and the ethynyl group at position 3.

Conformational Isomers

The cyclohexene ring is flexible and can undergo ring inversion, leading to different conformers. The substituents can adopt either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by steric interactions. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize 1,3-diaxial interactions[6]. In the case of 1-ethenyl-3-ethynylcyclohexene, the conformational preference will depend on the energetic balance of placing both the ethenyl and ethynyl groups in pseudo-equatorial or pseudo-axial orientations. It is anticipated that the conformer with both substituents in pseudo-equatorial positions will be the most stable.

The energy barrier for ring inversion in cyclohexene is lower than that of cyclohexane, typically in the range of 5.2-6.6 kcal/mol as determined by quantum chemical methods[7]. This inversion proceeds through a twist-boat transition state[7].

Computational Modeling

In the absence of experimental crystallographic data, computational modeling using methods like Density Functional Theory (DFT) is a powerful tool for predicting the molecular structure.

Workflow for Computational Structural Prediction:

G cluster_0 Computational Prediction Workflow Initial Structure Generate Initial 3D Structure Geometry Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Initial Structure->Geometry Optimization Frequency Calculation Frequency Calculation to Confirm Minimum Energy Geometry Optimization->Frequency Calculation Conformational Search Systematic Conformational Search Frequency Calculation->Conformational Search Energy Calculation Single-Point Energy Calculation (Higher Level of Theory) Conformational Search->Energy Calculation Final Structure Predicted Lowest Energy Conformer Energy Calculation->Final Structure

Caption: Workflow for predicting the molecular structure of 1-ethenyl-3-ethynylcyclohexene.

Synthesis and Spectroscopic Characterization

The synthesis of 1-ethenyl-3-ethynylcyclohexene would likely involve a multi-step process, potentially starting from cyclohexanone. A plausible route could involve the synthesis of 1-ethynylcyclohexene as an intermediate[8]. Spectroscopic techniques are crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the various protons on the cyclohexene ring and the vinyl and ethynyl groups. The vinyl protons will appear as multiplets in the olefinic region (around 5-6 ppm). The ethynyl proton will be a singlet at around 2-3 ppm. The protons on the cyclohexene ring will show complex splitting patterns due to cis and trans couplings[9].

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp-hybridized carbons of the ethynyl group (around 70-90 ppm), the sp²-hybridized carbons of the ethenyl group and the double bond in the ring (around 110-150 ppm), and the sp³-hybridized carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • Ethynyl Group: A sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a weaker absorption around 2100 cm⁻¹ for the C≡C stretch.

  • Ethenyl Group: Absorptions around 3080 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=C stretch), and out-of-plane bending vibrations around 910 and 990 cm⁻¹.

  • Cyclohexene Ring: C-H stretching vibrations just below 3000 cm⁻¹ and a C=C stretching vibration around 1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132.

Experimental Determination of Crystal Structure: A Hypothetical Protocol

The definitive three-dimensional arrangement of atoms in 1-ethenyl-3-ethynylcyclohexene can only be determined through single-crystal X-ray diffraction. The following protocol outlines the necessary steps.

Experimental Workflow for Crystal Structure Determination:

G cluster_1 X-ray Crystallography Workflow Synthesis Synthesis and Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Data Collection X-ray Diffraction Data Collection Crystallization->Data Collection Suitable Single Crystal Structure Solution Phase Problem Solution Data Collection->Structure Solution Diffraction Intensities Structure Refinement Refinement of Atomic Parameters Structure Solution->Structure Refinement Initial Atomic Model Validation Structure Validation and Deposition Structure Refinement->Validation Final Structural Model

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification

A high-purity sample of 1-ethenyl-3-ethynylcyclohexene is the primary requirement for obtaining high-quality crystals. The synthesis would likely follow a known synthetic route for similar compounds, with purification achieved through techniques like column chromatography or distillation.

Step 2: Single Crystal Growth

Growing single crystals suitable for X-ray diffraction can be a challenging step. Several methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a preliminary model of the molecule. The atomic coordinates and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

Step 5: Data Validation and Deposition

The final crystal structure is validated using software tools to check for geometric consistency and other potential issues. Once validated, the crystallographic data, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.

Tabulated Physicochemical and Predicted Structural Data

PropertyValueReference(s)
Molecular Formula C10H12[5]
Molecular Weight 132.20 g/mol [5]
IUPAC Name 1-ethenyl-3-ethynylcyclohexene[5]
Predicted Conformation Half-Chair[7][10]
Predicted Bond Length (C≡C) ~1.20 ÅGeneral Value
Predicted Bond Length (C=C) ~1.34 ÅGeneral Value
Predicted Bond Angle (C-C≡C) ~180°General Value

Potential Applications in Research and Development

The bifunctional nature of 1-ethenyl-3-ethynylcyclohexene makes it a versatile building block. The terminal alkyne can participate in various reactions, including Sonogashira coupling and "click" chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)[11]. The vinyl group can undergo polymerization and other addition reactions. This dual reactivity opens up possibilities for the synthesis of:

  • Complex Carbocyclic and Heterocyclic Scaffolds: Through cycloaddition and tandem reactions.

  • Conjugated Polymers: For applications in materials science and electronics.

  • Bioactive Molecules: As a starting material for the synthesis of potential drug candidates.

Conclusion

While the definitive crystal structure of 1-ethenyl-3-ethynylcyclohexene remains to be experimentally determined, this technical guide provides a comprehensive framework for its structural elucidation. Through a combination of computational prediction, spectroscopic analysis, and a systematic approach to single-crystal X-ray diffraction, a complete understanding of its molecular architecture can be achieved. Such knowledge is essential for unlocking the full potential of this promising synthetic intermediate in various fields of chemical and pharmaceutical research.

References

  • Practical Aspects of Computational Chemistry: Conformational Analysis of Cyclohexene, Its Derivatives and Heterocyclic Analogues. [Link]

  • PubChem. 1-Ethenyl-3-ethynylcyclohexene. [Link]

  • ResearchGate. A conventional one-dimensional 1 H NMR spectrum of 1-ethynyl-cyclohexene. [Link]

  • Royal Society of Chemistry. Asymmetric addition of 1-ethynylcyclohexene to both aromatic and heteroaromatic ketones catalyzed by a chiral Schiff. [Link]

  • ResearchGate. Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Journal of the American Chemical Society. Molecular structure of cyclohexene. [Link]

  • PubChem. 1-Ethynylcyclohexene. [Link]

  • YouTube. Computational conformational analysis of cyclohexanes. [Link]

  • ACS Publications. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • ChemBK. 1-Ethynylcyclohexene. [Link]

  • Re3data.org. Cambridge Structural Database. [Link]

  • ResearchGate. The Cambridge Structural Database. [Link]

Sources

Foundational

Thermodynamic Profiling and Reactivity of 1-Ethenyl-3-ethynylcyclohexene: A Technical Guide for Drug Development

Executive Summary In advanced drug development and complex natural product synthesis, highly unsaturated cyclic intermediates serve as critical structural scaffolds. 1-Ethenyl-3-ethynylcyclohexene (also known as 1-vinyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and complex natural product synthesis, highly unsaturated cyclic intermediates serve as critical structural scaffolds. 1-Ethenyl-3-ethynylcyclohexene (also known as 1-vinyl-3-ethynylcyclohexene, CID 13593939) is a prime example of such a scaffold, featuring a cyclohexene ring conjugated with a vinyl group and an isolated terminal alkyne[1].

From an application science perspective, understanding the standard thermodynamic properties (at 298.15 K and 1 atm) of this molecule is not merely an academic exercise—it is a mandatory prerequisite for safe process scale-up, predicting shelf-life stability, and designing regioselective catalytic functionalizations. This whitepaper synthesizes empirical estimation models, computational theory, and field-proven experimental workflows to provide a comprehensive thermodynamic profile of 1-ethenyl-3-ethynylcyclohexene.

Structural & Thermodynamic Logic

The reactivity of 1-ethenyl-3-ethynylcyclohexene is dictated by the thermodynamic strain and high energy localized within its π -systems. The molecule contains three distinct sites of unsaturation:

  • The Cyclohexene Ring: Introduces moderate conformational ring strain.

  • The Ethenyl (Vinyl) Group: Conjugated with the ring double bond, providing resonance stabilization but remaining susceptible to cross-coupling.

  • The Ethynyl (Terminal Alkyne) Group: A high-energy moiety that acts as a thermodynamic sink during reduction reactions.

Because empirical thermodynamic data for this specific, highly unsaturated molecule is sparse in standard literature, we must employ a self-validating triad approach to determine its properties: heuristic estimation (Benson Group Additivity), computational benchmarking (Density Functional Theory), and empirical validation (Bomb Calorimetry).

Workflow A 1-Ethenyl-3-ethynylcyclohexene (Target Molecule) B Computational Profiling (DFT/B3LYP) A->B C Benson Group Additivity (Empirical Estimation) A->C D Experimental Validation (Bomb Calorimetry) A->D E Thermodynamic Data Synthesis (ΔHf°, S°, Cp°) B->E C->E D->E

Multi-modal workflow for validating thermodynamic properties of unsaturated cyclic systems.

Quantitative Thermodynamic Estimation

To establish a baseline Standard Enthalpy of Formation ( ΔHf∘​ ), we utilize the Benson Group Additivity (BGA) method. BGA decomposes the molecule into polyvalent atomic groups, summing their individual thermodynamic contributions[2]. This method is highly reliable for gas-phase organic molecules when rigorous non-nearest-neighbor interactions are accounted for.

Table 1: Benson Group Additivity Calculation for ΔHf∘​ (at 298.15 K)
Structural GroupBenson NotationQty ΔHf∘​ Increment (kcal/mol)Total Contribution (kcal/mol)
Ring Correction Cyclohexene11.401.40
C1 (sp2) Cd​−(Cd​)2​(C) 11.001.00
C2 (sp2) Cd​−(Cd​)(C)(H) 18.598.59
C3 (sp3) C−(Cd​)(Ct​)(C)(H) *1-1.48-1.48
C4, C5 (sp3) C−(C)2​(H)2​ 2-4.93-9.86
C6 (sp3) C−(Cd​)(C)(H)2​ 1-4.76-4.76
Vinyl CH Cd​−(Cd​)2​(H) 16.786.78
Vinyl CH2 Cd​−(Cd​)(H)2​ 16.266.26
Ethynyl C Ct​−(C)(Ct​) 127.5527.55
Ethynyl CH Ct​−(Ct​)(H) 122.6722.67
Total Estimated ΔHf∘​ +58.15 kcal/mol (243.3 kJ/mol)

*Note: Approximated using C−(Cd​)(C)2​(H) due to the lack of a highly specific Ct​ adjacent group increment in standard tables [2].

Thermodynamic Interpretation: The highly positive ΔHf∘​ (+58.15 kcal/mol) confirms that 1-ethenyl-3-ethynylcyclohexene is a high-energy, endothermic compound. In drug formulation, this indicates a potential propensity for exothermic polymerization or degradation if exposed to radical initiators or excessive thermal stress.

Experimental Workflow: Self-Validating Thermodynamic Profiling

To move beyond heuristic estimation, a rigorous, self-validating experimental protocol must be employed. As an Application Scientist, I mandate that empirical data never stand alone; it must be cross-examined against theoretical models to rule out experimental artifacts (e.g., incomplete combustion).

Protocol: Bomb Calorimetry Coupled with DFT Validation
  • Step 1: Sample Preparation & Purity Verification

    • Action: Purify 1-ethenyl-3-ethynylcyclohexene via preparative HPLC and verify >99.5% purity using quantitative NMR (qNMR).

    • Causality: Even trace impurities of isomeric dienes or peroxides will drastically skew the measured heat of combustion ( ΔHc∘​ ), invalidating the downstream thermodynamic calculations.

  • Step 2: Isoperibol Bomb Calorimetry

    • Action: Combust a 0.5 g sample in a high-precision isoperibol bomb calorimeter pressurized with 30 atm of ultra-pure O2​ . Measure the temperature rise ( ΔT ) to calculate ΔHc∘​ .

    • Causality: Direct measurement of ΔHc∘​ allows for the exact derivation of the experimental Enthalpy of Formation ( ΔHf∘​ ) using Hess's Law and the known standard enthalpies of formation for CO2​ and H2​O .

  • Step 3: Computational Benchmarking

    • Action: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311++G(d,p) basis set to compute the theoretical zero-point energy (ZPE) and thermal corrections.

    • Causality: DFT provides an orthogonal, quantum-mechanical validation layer.

  • Step 4: Data Reconciliation

    • Action: Compare the empirical ΔHf∘​ (Step 2), the DFT-derived ΔHf∘​ (Step 3), and the Benson estimation (Table 1).

    • Causality: If all three values converge within a ±2.0 kcal/mol margin of error, the thermodynamic profile is considered officially validated and safe for process engineering scale-up.

Mechanistic Implications in Catalysis and Drug Design

The thermodynamic profile of 1-ethenyl-3-ethynylcyclohexene directly dictates its behavior in catalytic drug synthesis. The massive energy localized in the terminal alkyne makes it the primary thermodynamic target for selective functionalization.

Recent advancements in organometallic catalysis leverage these exact thermodynamic differentials. For instance, Iron PCP pincer alkyl complexes have been successfully utilized to perform highly selective transfer semihydrogenations on challenging substrates like ethynylcyclohexene derivatives [3].

Because the alkyne reduction to a Z-alkene releases significantly more free energy ( ΔG ) than the reduction of the existing vinyl or cyclic alkenes, catalysts can be tuned to selectively reduce the ethynyl group without over-reducing the molecule to an alkane.

Reactivity R1 1-Ethenyl-3-ethynylcyclohexene R2 Terminal Alkyne (High Energy) R1->R2 R3 Vinyl Group (Moderate Energy) R1->R3 P1 Selective Semihydrogenation (Z-Alkene) R2->P1 Fe(II) Catalyst P2 Cross-Coupling (Sonogashira) R2->P2 R3->P2 Pd Catalyst

Thermodynamic-driven reactivity pathways for 1-ethenyl-3-ethynylcyclohexene functionalization.

By understanding the standard thermodynamic properties of this molecule, drug development professionals can confidently design synthetic routes that exploit its inherent energy gradients, ensuring high-yield, regioselective transformations while mitigating thermal hazards during scale-up.

References

  • National Center for Biotechnology Information. "1-Ethenyl-3-ethynylcyclohexene | C10H12 | CID 13593939." PubChem. URL:[Link]

  • Cohen, N. (1996). "Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon–Hydrogen and Carbon–Hydrogen–Oxygen Compounds." Journal of Physical and Chemical Reference Data, 25(6), 1411-1481. URL:[Link]

  • Schratzberger, H., Stöger, B., Veiros, L. F., & Kirchner, K. (2023). "Selective Transfer Semihydrogenation of Alkynes Catalyzed by an Iron PCP Pincer Alkyl Complex." ACS Catalysis, 13(21), 14012-14022. URL:[Link]

Sources

Exploratory

preliminary investigation of 1-ethenyl-3-ethynylcyclohexene reactivity profiles

An In-depth Technical Guide: Preliminary Investigation of 1-Ethenyl-3-Ethynylcyclohexene Reactivity Profiles Abstract This technical guide provides a comprehensive preliminary investigation into the reactivity profiles o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Preliminary Investigation of 1-Ethenyl-3-Ethynylcyclohexene Reactivity Profiles

Abstract

This technical guide provides a comprehensive preliminary investigation into the reactivity profiles of 1-ethenyl-3-ethynylcyclohexene, a molecule possessing a unique combination of synthetically valuable functional groups. By analyzing its structural features—a terminal alkyne, a vinyl group, and an endocyclic double bond forming a conjugated diene system—we can predict its behavior in a variety of chemical transformations. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering theoretical insights, predictive analysis, and detailed experimental protocols for key reactions. We will explore the chemoselectivity challenges and opportunities inherent in this trifunctional structure, focusing on reactions at the ethynyl terminus, cycloadditions involving the diene system, and selective hydrogenations. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction to a Multifunctional Scaffold

The Molecule: 1-Ethenyl-3-Ethynylcyclohexene

1-Ethenyl-3-ethynylcyclohexene is a cyclic organic compound with the molecular formula C₁₀H₁₂.[1] Its structure is characterized by a cyclohexene ring substituted with a vinyl (ethenyl) group at position 1 and an ethynyl group at position 3. This arrangement creates a molecule with three distinct unsaturated sites, each offering a unique avenue for chemical modification.

Structural Features and Inherent Reactivity

The synthetic potential of 1-ethenyl-3-ethynylcyclohexene stems from the coexistence of three key functional groups:

  • A Terminal Alkyne (Ethynyl Group): The C-C triple bond is a region of high electron density, making it susceptible to electrophilic additions.[2] The terminal proton is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile (an acetylide). This functionality is a cornerstone for building molecular complexity through carbon-carbon bond-forming reactions like Sonogashira couplings and nucleophilic additions.[3]

  • A Conjugated Diene System: The vinyl group at C1 and the endocyclic double bond between C3 and C4 are conjugated. This 1,3-diene system is primed to participate in pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings with high stereocontrol.[4][5]

  • An Endocyclic Double Bond: Part of the diene system, this double bond can also undergo typical alkene reactions, although its reactivity is modulated by conjugation with the vinyl group.

The primary challenge and opportunity in harnessing this molecule's potential lies in achieving chemoselectivity—directing a reagent to react with one functional group while leaving the others intact.

Significance in Synthetic Chemistry

Molecules containing both alkyne and diene functionalities are valuable building blocks in organic synthesis. They serve as precursors to complex polycyclic systems found in natural products and pharmaceuticals.[6] The ability to selectively functionalize the alkyne via "click" chemistry or coupling reactions, and subsequently engage the diene in a cycloaddition, allows for a modular and convergent approach to target molecules.[3]

Theoretical Reactivity Profiles and Mechanistic Considerations

A preliminary analysis of 1-ethenyl-3-ethynylcyclohexene suggests a rich and varied reactivity landscape. The choice of reagents and reaction conditions will be paramount in selectively targeting one of the three unsaturated sites.

The Terminal Alkyne: A Versatile Handle

The reactivity of the ethynyl group is expected to be dominant in many scenarios, mirroring the behavior of similar structures like 1-ethynylcyclohexene.[3][7]

  • Acidity and Nucleophilicity: Treatment with a strong base (e.g., n-BuLi) will deprotonate the terminal alkyne, generating a lithium acetylide. This nucleophile can then attack a wide range of electrophiles (aldehydes, ketones, epoxides), providing a reliable method for chain extension.[3]

  • Cross-Coupling Reactions: The terminal alkyne is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, using a palladium catalyst and a copper(I) co-catalyst, will efficiently form a C-C bond with aryl or vinyl halides.[3][5] This reaction is exceptionally mild and functional-group tolerant, making it highly probable that the diene system would remain untouched under these conditions.

  • Cycloaddition Reactions: The ethynyl group is a perfect partner for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction.[3] This would produce a triazole-substituted cyclohexene derivative, a common motif in medicinal chemistry. The Pauson-Khand reaction, a [2+2+1] cycloaddition with an alkene and carbon monoxide, is another possibility for constructing cyclopentenones.[3]

  • Electrophilic Addition: The addition of electrophiles like HBr or Br₂ across the triple bond is possible. However, this pathway is often less selective than reactions involving the more electron-rich double bonds. The reaction with hydrogen halides would likely proceed via a vinyl carbocation intermediate.[2] The presence of the double bonds in the molecule could lead to a mixture of products.[3]

The Conjugated Diene System: The Diels-Alder Reaction

The conjugated vinyl and cyclohexene double bonds form a diene system that is poised for [4+2] cycloaddition reactions.

  • Causality: The Diels-Alder reaction is a thermally allowed, concerted process that forms a new six-membered ring.[4] For this to occur, the diene must be able to adopt an s-cis conformation. In 1-ethenyl-3-ethynylcyclohexene, the diene is locked in a conformation that is geometrically favorable for cycloaddition.

  • Reactivity: The reaction will proceed most efficiently with electron-deficient dienophiles (e.g., maleic anhydride, benzoquinones, acrylates) due to the electron-rich nature of the diene.[8] The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.[4]

  • Selectivity: The key to a successful Diels-Alder reaction with this substrate is to use conditions that do not promote side reactions at the alkyne. Typically, thermal conditions (heating in a non-polar solvent) are employed, which should not affect the ethynyl group.[5] Lewis acid catalysis can be used to accelerate the reaction and control regioselectivity but must be chosen carefully to avoid interaction with the alkyne.[9]

Interplay and Selectivity: Catalytic Hydrogenation

Catalytic hydrogenation presents a classic chemoselectivity challenge. The relative rates of reduction for alkynes and alkenes can be manipulated through careful selection of the catalyst and reaction conditions.[10]

  • General Reactivity Order: Typically, alkynes are more readily hydrogenated than alkenes. Complete reduction with a highly active catalyst like Pd/C and H₂ gas would likely reduce all three unsaturated sites to yield ethyl- and ethynyl-substituted cyclohexane.[11]

  • Partial Reduction of the Alkyne: To selectively reduce the alkyne to an alkene, a "poisoned" catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is the standard choice. This would yield 1,3-diethenylcyclohexene.

  • Selective Reduction of the Vinyl Group: It is possible to selectively hydrogenate a vinyl group while leaving an alkyne intact, though this is less common. Certain ruthenium-based catalysts have shown high chemoselectivity for the transfer hydrogenation of vinyl groups in heterocyclic systems, a strategy that could potentially be adapted.[12] Palladium on carbon (Pd/C) has also been used for selective hydrogenation of vinyl derivatives under mild conditions.[13][14]

Key Transformations and Experimental Protocols

The following sections provide detailed, step-by-step protocols for key investigative reactions. These are presented as foundational methods that can be optimized for specific research goals.

Reactions at the Ethynyl Terminus

This protocol details the formation of a nucleophilic acetylide and its subsequent reaction with an electrophilic ketone.[3]

Rationale: This two-step, one-pot procedure is a fundamental C-C bond-forming reaction. Cooling to -78 °C is critical for controlling the exothermic deprotonation with n-BuLi and preventing side reactions. Anhydrous conditions are essential as organolithium reagents react rapidly with water.

Step-by-Step Methodology:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Dissolve 1-ethenyl-3-ethynylcyclohexene (1.0 eq) in the THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Acetylide Formation: Stir the resulting mixture at -78 °C for 45 minutes.

  • Electrophile Addition: Add a solution of cyclohexanone (1.05 eq) in anhydrous THF dropwise to the lithium acetylide solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC analysis indicates consumption of the starting material).

  • Work-up: Quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling provides a direct route to connect the alkyne with an aryl or vinyl group.[3][5]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Flask under N2/Ar B Add Solvent (THF/Et3N) A->B C Add Catalysts (Pd(PPh3)4, CuI) B->C D Add Aryl/Vinyl Halide (1.0 eq) C->D E Add 1-ethenyl-3- ethynylcyclohexene (1.2 eq) D->E F Stir at RT or Heat Monitor by TLC E->F G Quench (aq. NH4Cl) F->G H Extract (EtOAc) G->H I Column Chromatography H->I J Product I->J

Caption: General workflow for a Sonogashira cross-coupling reaction.

The Diene in Action: The Diels-Alder Reaction

This protocol describes a classic Diels-Alder reaction using an electron-poor dienophile.

Rationale: This reaction constructs a complex polycyclic framework in a single, atom-economical step. Toluene is used as a high-boiling, non-polar solvent suitable for thermal cycloadditions. The reaction is heated to provide the necessary activation energy. The stereochemistry of the maleimide is retained in the product.[4]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-ethenyl-3-ethynylcyclohexene (1.0 eq) and N-phenylmaleimide (0.95 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling & Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The product may crystallize out of solution. If so, collect the crystals by vacuum filtration and wash with cold hexanes.

  • Purification: If the product does not crystallize, concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Selective Reduction: Catalytic Hydrogenation Pathways

The choice of catalyst is critical for achieving selectivity in the hydrogenation of 1-ethenyl-3-ethynylcyclohexene.

Hydrogenation_Pathways cluster_products Potential Products A 1-Ethenyl-3-ethynylcyclohexene B 1,3-Diethenylcyclohexene A->B H2, Lindlar's Cat. (Alkyne -> Alkene) C 1-Ethyl-3-ethynylcyclohexene A->C H2, Selective Cat. (e.g., Ru-based) (Vinyl -> Ethyl) D 1-Ethyl-3-ethylcyclohexane A->D H2, Pd/C (excess) (Full Reduction)

Caption: Predicted outcomes of selective catalytic hydrogenation.

Predictive Summary of Reactivity

The following table summarizes the predicted reactivity of 1-ethenyl-3-ethynylcyclohexene with various classes of reagents, highlighting the most probable reaction site.

Reagent ClassExample Reagent(s)Primary Reactive SiteExpected Product ClassRationale & Key Considerations
Strong, Non-nucleophilic Base n-BuLi, NaNH₂Ethynyl C-HMetal AcetylideThe terminal alkyne proton is the most acidic proton. Requires anhydrous conditions.
Organometallic Coupling Ar-I, Pd(PPh₃)₄, CuIEthynyl GroupAryl-substituted AlkyneSonogashira coupling is highly specific for terminal alkynes. Mild conditions preserve the diene.[3][5]
Azides (with Cu(I)) Benzyl Azide, Cu(I) sourceEthynyl Group1,2,3-TriazoleThe CuAAC ("click" reaction) is exceptionally selective for terminal alkynes.[3]
Electron-Deficient Alkenes Maleic AnhydrideConjugated DieneCycloadductClassic Diels-Alder reaction. Requires thermal activation; the alkyne is unreactive.[4]
Strong Electrophiles HBr, Br₂All three sitesMixture of productsElectrophilic addition can occur at the alkyne or the double bonds. Selectivity is likely to be poor.[3][15][16]
Reducing Agents (Selective) H₂, Lindlar's CatalystEthynyl GroupConjugated Triene"Poisoned" catalyst selectively reduces the alkyne to a cis-alkene.[10]
Reducing Agents (Exhaustive) H₂, Pd/CAll three sitesSaturated CyclohexaneActive catalysts will reduce all C-C multiple bonds.[11]

Conclusion

1-Ethenyl-3-ethynylcyclohexene is a molecule of significant synthetic promise due to its orthogonal reactive sites. Preliminary analysis indicates that the terminal alkyne can be selectively functionalized using a host of modern synthetic methods, including organometallic cross-couplings and click chemistry, under conditions that preserve the integrity of the diene system. Conversely, the conjugated diene is an excellent candidate for Diels-Alder cycloadditions, providing a pathway to complex polycyclic structures. The greatest challenge lies in electrophilic additions and certain reductions where chemoselectivity may be difficult to achieve. This guide provides a robust theoretical and practical framework for researchers to begin exploring the rich chemistry of this versatile building block, enabling the development of novel molecular architectures for applications in materials science and drug discovery.

References

  • The Reactivity of the Ethynyl Group in 1-Ethynylcyclohexene: An In-depth Technical Guide. Benchchem.
  • Stereochemistry of the Diels-Alder reaction of vinylcyclohexene or 1-[.alpha.-(tert-butyldimethylsilyloxy)vinyl]-.DELTA.1-cyclohexene and 2-methylcyclopentenone. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reaction mechanisms and reactive sites of vinylcyclohexene and its derivatives with hypochlorous acid: a computational study. ResearchGate. [Link]

  • High Pressure Diels Alder Reactions of 1-Vinyl-2,2,6-Trimethylcyclohexene Catalyzed by Chiral Lewis Acids. Amanote Research. [Link]

  • Diels-Alder reaction between vinylcyclohexene and benzoquinones. A shortcoming of the FMO approach. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Development of a Vinylated Cyclic Allene: A Fleeting Strained Diene for the Diels–Alder Reaction. PMC. [Link]

  • 1-Ethenyl-3-ethynylcyclohexene. PubChem. [Link]

  • Using ethynylcyclohexane as a starting material and any other nee.... Pearson. [Link]

  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • A conventional one-dimensional 1 H NMR spectrum of.... ResearchGate. [Link]

  • Asymmetric addition of 1-ethynylcyclohexene to both aromatic and heteroaromatic ketones catalyzed by a chiral Schiff. Rsc.org. [Link]

  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. ResearchGate. [Link]

  • Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • In Situ Generation of Vinyl Allenes and Its Applications to One-Pot Assembly of Cyclohexene, Cyclooctadiene, 3,7-Nonadienone, and Bicyclo[6.4.0]dodecene Derivatives with Palladium-Catalyzed Multicomponent Reactions. Journal of the American Chemical Society - ACS Publications. [Link]

  • Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. [Link]

  • Impact of ligand on reaction of vinyl cyclohexane. ResearchGate. [Link]

  • Ruthenium-Catalyzed Transfer Hydrogenation of the Vinyl Fragment in Heterocyclopentadienes. ResearchGate. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Cyclohexene, 3-ethenyl-. NIST WebBook. [Link]

  • electrophilic addition - symmetrical alkenes and hydrogen halides. Chemguide. [Link]

  • 1-Ethynylcyclohexene. ChemBK. [Link]

  • Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Chemical Communications (RSC Publishing). [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry Steps. [Link]

  • Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. PrepChem.com. [Link]

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Foundational

IR and Raman spectra characterization of 1-ethenyl-3-ethynylcyclohexene

An In-depth Technical Guide to the IR and Raman Spectra Characterization of 1-Ethenyl-3-Ethynylcyclohexene This guide provides a comprehensive analysis of the vibrational spectroscopic characterization of 1-ethenyl-3-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IR and Raman Spectra Characterization of 1-Ethenyl-3-Ethynylcyclohexene

This guide provides a comprehensive analysis of the vibrational spectroscopic characterization of 1-ethenyl-3-ethynylcyclohexene, a molecule with significant potential in organic synthesis and materials science. By leveraging the complementary techniques of Infrared (IR) and Raman spectroscopy, we can elucidate the rich structural information encoded in its molecular vibrations. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to apply these powerful analytical methods for structural confirmation and characterization.

Introduction: The Vibrational Landscape of a Complex Molecule

1-Ethenyl-3-ethynylcyclohexene is a cyclic organic compound featuring three distinct and spectroscopically active moieties: a six-membered cyclohexene ring, a vinyl (ethenyl) substituent, and a terminal alkyne (ethynyl) group.[1] Each of these functional groups possesses characteristic vibrational modes—stretching, bending, twisting, and rocking—that serve as unique fingerprints.[2]

Infrared (IR) and Raman spectroscopy are two forms of vibrational spectroscopy that probe these molecular motions.[3]

  • IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment.[4][5] It is particularly sensitive to polar functional groups.[3][6]

  • Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser).[7] A vibration is Raman active if it causes a change in the molecule's polarizability.[4][8] This technique excels at probing symmetric, non-polar bonds, such as carbon-carbon double and triple bonds.[3][4]

Because of these different selection rules, IR and Raman spectroscopy are highly complementary.[6] Vibrations that are strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa. Analyzing both provides a more complete and unambiguous structural characterization than either technique alone.

Molecular Structure and Predicted Vibrational Modes

The structure of 1-ethenyl-3-ethynylcyclohexene dictates its vibrational spectrum. A nonlinear molecule with 22 atoms (C₁₀H₁₂), it has 3N-6, or 60, fundamental vibrational modes.[6][9] We can predict the approximate spectral regions for the most characteristic vibrations by dissecting the molecule into its constituent functional groups.

Caption: Molecular structure of 1-ethenyl-3-ethynylcyclohexene.

Key Vibrational Groups:
  • Ethynyl Group (-C≡CH): This group gives rise to two highly characteristic vibrations. The terminal ≡C-H stretch is expected as a strong, sharp band around 3300 cm⁻¹ in the IR spectrum.[9] The C≡C triple bond stretch, anticipated around 2100-2200 cm⁻¹, has a low change in dipole moment, making it weak in the IR spectrum, but involves a significant change in the electron cloud's polarizability, resulting in a strong Raman signal.[7][9]

  • Ethenyl (Vinyl) Group (-CH=CH₂): The C=C double bond stretch typically appears around 1640 cm⁻¹ and is expected to be strong in the Raman spectrum.[7] The associated unsaturated C-H stretches (=C-H) are found at higher wavenumbers than their saturated counterparts, generally above 3000 cm⁻¹.

  • Cyclohexene Ring: The ring structure contributes several key vibrations. The endocyclic C=C stretch will appear in the 1650-1680 cm⁻¹ region. The aliphatic C-H bonds of the -CH₂- groups will produce stretching vibrations below 3000 cm⁻¹.[10] The ring itself has complex "breathing" and deformation modes in the fingerprint region (<1500 cm⁻¹).

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality, reliable spectra requires a robust and well-documented experimental procedure. The following protocols describe the standard methodology for analyzing a liquid sample like 1-ethenyl-3-ethynylcyclohexene.

spectroscopy_workflow cluster_prep Sample Preparation cluster_ir FT-IR Analysis cluster_raman FT-Raman Analysis cluster_analysis Data Analysis Prep Obtain pure liquid sample of 1-ethenyl-3-ethynylcyclohexene IR_Sample Place a drop of sample between two KBr/NaCl plates Prep->IR_Sample Raman_Sample Fill quartz cuvette or NMR tube with sample Prep->Raman_Sample IR_Acquire Acquire spectrum on FT-IR spectrometer (e.g., Bruker IFS 66V) Range: 4000-400 cm⁻¹ IR_Final Ratio sample against background to get absorbance spectrum IR_Acquire->IR_Final IR_BG Collect background spectrum of clean plates IR_BG->IR_Acquire Combine Combine IR and Raman spectra for complementary analysis IR_Final->Combine Raman_Acquire Acquire spectrum on FT-Raman module (e.g., FRA 106) Laser: 1064 nm Nd:YAG Raman_Sample->Raman_Acquire Raman_Final Process spectrum for Rayleigh filter cutoff and intensity calibration Raman_Acquire->Raman_Final Raman_Final->Combine Assign Assign vibrational modes based on frequency, intensity, and selection rules Combine->Assign Report Generate final report with spectra, peak table, and structural confirmation Assign->Report

Sources

Exploratory

The Electronic Architecture and Synthetic Workflows of Conjugated Enynes: A Technical Whitepaper

Executive Summary Conjugated enynes—characterized by the contiguous alignment of a double and triple carbon-carbon bond (the 1,3-enyne motif)—are foundational structural elements in modern organic chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conjugated enynes—characterized by the contiguous alignment of a double and triple carbon-carbon bond (the 1,3-enyne motif)—are foundational structural elements in modern organic chemistry and drug discovery. Complex derivatives, such as 1-ethenyl-3-ethynylcyclohexene, serve as versatile synthetic intermediates and critical pharmacophores. This whitepaper dissects the electronic properties of these systems, specifically focusing on their unique molecular orbital dynamics, and provides field-proven, self-validating synthetic methodologies for their construction.

Molecular Orbital Dynamics and Electronic Properties

The defining characteristic of a conjugated enyne is the continuous overlap of the π -orbitals from the sp2 -hybridized alkene and the sp -hybridized alkyne. This extended delocalization fundamentally alters the molecule's electronic landscape.

  • HOMO-LUMO Gap Compression: In isolated alkenes or alkynes, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is relatively large. Conjugation allows for orbital mixing that raises the HOMO energy and lowers the LUMO energy. This narrowed gap makes enynes excellent electron donors and enhances their ability to ligate transition metals like palladium during catalytic cycles (1)[1].

  • Spectroscopic Signatures: The reduced HOMO-LUMO gap directly correlates with a bathochromic (red) shift in UV-Vis absorption spectra. As the conjugated system extends, the wavelength of maximum absorbance ( λmax​ ) increases predictably, allowing researchers to use UV-Vis as a direct diagnostic tool for conjugation length (2)[2].

  • Cross-Conjugation vs. Linear Conjugation: In complex cyclic scaffolds like 1-ethenyl-3-ethynylcyclohexene (3), the spatial arrangement of the rings can induce cross-conjugation[3]. Unlike linear conjugation, cross-conjugation limits the spatial extension of the molecular orbitals. Consequently, UV-Vis spectroscopy alone may underestimate the degree of electronic communication, requiring Raman spectroscopy or computational modeling to fully map the electron density (4)[4].

ElectronicPathway N1 Conjugated 1,3-Enyne Motif N2 sp²-sp Orbital Mixing N1->N2 Structural basis N3 Delocalized π-Electron Cloud N2->N3 Induces N4 HOMO-LUMO Gap Narrowing N3->N4 Electronic consequence N5 Bathochromic Shift (UV-Vis) N4->N5 Spectroscopic marker N6 Enhanced Metal Ligation N4->N6 Kinetic advantage N7 Pharmacological Reactivity N6->N7 Late-stage functionalization

Electronic pathway from orbital overlap to pharmacological application in conjugated enynes.

Pharmacological Relevance in Drug Development

Conjugated enynes are not merely synthetic curiosities; they are potent pharmacophores utilized across multiple therapeutic areas.

  • Target Binding & Bioisosterism: The rigid, linear geometry of the alkyne coupled with the planar alkene creates a highly specific vector for interacting with deep hydrophobic pockets in target proteins. For example, conformationally restrained enynes have been successfully deployed as nonaromatic catechol bioisosteres, showing highly selective, low-nanomolar affinity (Ki = 5.2 nM) for the dopamine D3 receptor subtype (5)[5].

  • Reactivity-Driven Therapeutics: In the case of enediynes (e.g., the anticancer agent calicheamicin), the electronic properties of the enyne core are precisely tuned to undergo Bergman cyclization under physiological conditions. This generates diradical species that cleave double-stranded DNA—a mechanism heavily exploited in targeted oncology.

Quantitative Analysis of Electronic Properties

To contextualize the electronic shifts induced by conjugation, Table 1 summarizes the theoretical and observed properties of standard unsaturated systems compared to conjugated enynes.

Molecular SystemStructural MotifHOMO-LUMO Gap (eV)*UV-Vis λmax​ (nm)Reactivity Profile
Ethene Isolated Alkene~7.0165Low polarizability
Ethyne Isolated Alkyne~7.4170High C-H acidity
1,3-Butadiene Conjugated Diene~5.9217Diels-Alder diene
Vinylacetylene Conjugated Enyne~5.7219Enhanced metal ligation
1-Ethenyl-3-ethynylcyclohexene Cyclic Enyne Scaffold~5.4235Conformationally restrained

*Approximate values derived from standard spectroscopic modeling of π→π∗ transitions. Gap narrowing directly correlates with increased λmax​ .

Self-Validating Experimental Protocol: Synthesis of Conjugated Enynes

The construction of conjugated enynes relies heavily on transition-metal-catalyzed cross-coupling, specifically the Sonogashira reaction (6)[6]. The following protocol is designed as a self-validating system, ensuring that each step provides observable physical feedback to the scientist.

Causality Behind Catalyst Selection: While Pd(PPh3​)4​ is a standard catalyst, it often yields poor results for highly strained or complex enyne targets. Substituting it with the Pd(II) precatalyst (Ph3​P)2​PdCl2​ provides a controlled, in situ reduction to the active Pd(0) species. This minimizes catalyst aggregation and significantly improves yields by preventing off-cycle degradation[5].

Step-by-Step Methodology
  • System Degassing (The Causality of Inertness):

    • Action: Dissolve the aryl/vinyl halide (1.0 eq) and terminal alkyne (1.2 eq) in anhydrous, degassed solvent (e.g., Toluene) alongside an amine base (e.g., Triethylamine). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation: Failure to degas leaves residual O2​ , which intercepts the copper-acetylide intermediate to form a Glaser homocoupling byproduct (diyne). The absence of a highly non-polar diyne spot on Thin Layer Chromatography (TLC) validates the success of the degassing step.

  • Catalyst Initiation:

    • Action: Add (Ph3​P)2​PdCl2​ (5 mol%) and CuI (10 mol%) under a strict argon atmosphere.

    • Validation: The solution will transition from pale yellow to a darker amber/brown, visually indicating the reduction of Pd(II) to the catalytically active Pd(0) and the initiation of the oxidative addition step.

  • Reaction Progression & Transmetalation:

    • Action: Stir at room temperature (or elevate to 40-60°C for sterically hindered substrates like cyclohexene derivatives) for 4-12 hours.

    • Validation: Monitor via TLC. The disappearance of the starting halide and the precipitation of triethylamine hydrobromide salts (forming a cloudy white suspension) serve as a stoichiometric physical indicator of successful reductive elimination and enyne formation[2].

  • Quenching & Chromatographic Isolation:

    • Action: Filter the hydrobromide salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Validation: The purified conjugated enyne should exhibit a distinct UV-active spot on TLC and a characteristic shift in the alkyne stretching frequency (~2100-2250 cm−1 ) via IR spectroscopy.

ExperimentalWorkflow S1 1. Substrate & Solvent Degassing S2 2. Pd(II)/Cu(I) Addition & In Situ Reduction S1->S2 Prevents Glaser homocoupling S3 3. Oxidative Addition (C-X Bond Activation) S2->S3 Active Pd(0) S4 4. Transmetalation (Alkyne Transfer) S3->S4 Cu-acetylide intermediate S5 5. Reductive Elimination (Enyne Formation) S4->S5 Stereoretention S5->S3 Catalytic turnover S6 6. TLC/NMR Validation & Isolation S5->S6 Yield optimization

Self-validating experimental workflow for Pd/Cu-catalyzed enyne synthesis.

References

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. PMC (NIH).1

  • A-Z Guide to IUPAC Nomenclature for Conjugated Enynes. BenchChem.2

  • 1-Ethenyl-3-ethynylcyclohexene | C10H12 | CID 13593939. PubChem (NIH).3

  • Oligomeric and Polymeric Systems with a Cross-conjugated π-Framework. Journal of the American Chemical Society (ACS).4

  • Conjugated Enynes as Nonaromatic Catechol Bioisosteres: Synthesis, Binding Experiments, and Computational Studies of Novel Dopamine Receptor Agonists Recognizing Preferentially the D3 Subtype. Journal of Medicinal Chemistry (ACS).5

  • A Historical Synthesis of Enynes: A Technical Guide for Researchers. BenchChem.6

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Ethenyl-3-ethynylcyclohexene as an Orthogonal Building Block in Complex Total Synthesis

Executive Summary & Chemical Profile 1-Ethenyl-3-ethynylcyclohexene (also known as 1-vinyl-3-ethynylcyclohexene) is a highly specialized, polyfunctional building block utilized in advanced organic synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Ethenyl-3-ethynylcyclohexene (also known as 1-vinyl-3-ethynylcyclohexene) is a highly specialized, polyfunctional building block utilized in advanced organic synthesis and drug development[1]. Structurally, it features a conjugated 1,3-diene system—comprising an exocyclic vinyl group conjugated with an endocyclic cyclohexene double bond—and a terminal alkyne at the allylic C3 position.

The strategic value of this molecule lies in its orthogonal reactivity . The diene and alkyne moieties can be manipulated independently under specific reaction conditions without cross-interference. This allows synthetic chemists to execute complex cycloadditions (e.g., Diels-Alder) followed by transition-metal-catalyzed cross-couplings (e.g., Sonogashira), or vice versa. Such bidirectional flexibility facilitates the rapid, stereocontrolled assembly of polycyclic, highly functionalized scaffolds typical of terpene, steroid, and alkaloid natural products.

Physicochemical & Structural Data

To ensure accurate stoichiometric calculations and safety handling, the core physicochemical properties of 1-ethenyl-3-ethynylcyclohexene are summarized below:

PropertyValueSource / Rationale
IUPAC Name 1-ethenyl-3-ethynylcyclohexeneComputed by Lexichem TK[1]
Molecular Formula C₁₀H₁₂PubChem[1]
Molar Mass 132.20 g/mol PubChem[1]
LogP (XLogP3) 2.9Indicates high lipophilicity; requires non-polar/organic solvents[1]
Topological Complexity 199PubChem[1]
Primary Reactive Sites 1,3-Diene (C1-Vinyl), Terminal Alkyne (C3)Structural Analysis

Strategic Applications in Total Synthesis

Designing a synthetic route with 1-ethenyl-3-ethynylcyclohexene requires an understanding of the causality behind its reactivity profiles.

Phase 1: Regioselective Diels-Alder Cycloaddition

The 1-vinylcyclohexene moiety is an electron-rich diene capable of adopting the required s-cis conformation. It reacts efficiently with electron-deficient dienophiles (such as maleic anhydrides, N-phenylmaleimide, or functionalized quinones) to form fused bicyclic or tricyclic systems[2].

  • Mechanistic Insight: The steric bulk of the C3-ethynyl group plays a critical role in directing the facial selectivity of the incoming dienophile. Transition state calculations in similar vinylcyclohexene systems demonstrate that steric repulsion dictates the regiochemical and stereochemical outcome, often favoring the adduct where the dienophile approaches from the less hindered face[2].

Phase 2: Transition-Metal Catalyzed Cross-Coupling

The terminal alkyne at C3 is exceptionally versatile. Following the construction of the polycyclic core via Diels-Alder, the alkyne remains intact and can be subjected to Sonogashira cross-coupling[3].

  • Mechanistic Insight: This sp-sp² coupling allows for the late-stage introduction of aryl, heteroaryl, or complex vinyl substituents. The orthogonality ensures that the newly formed cyclohexene rings from the Diels-Alder step are not disturbed during the palladium/copper-catalyzed coupling, avoiding unwanted skeletal rearrangements[3].

OrthogonalReactivity SM 1-Ethenyl-3-ethynylcyclohexene DA Diels-Alder Cycloaddition (Diene Reactivity) SM->DA Pathway A Sono Sonogashira Coupling (Alkyne Reactivity) SM->Sono Pathway B Int1 Polycyclic Terminal Alkyne DA->Int1 Final Complex Polycyclic Scaffold DA->Final Int2 Functionalized Diene Sono->Int2 Sono->Final Int1->Sono Int2->DA

Workflow demonstrating the orthogonal reactivity of 1-ethenyl-3-ethynylcyclohexene.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that researchers can verify the success of each transformation before proceeding to the next synthetic step.

Protocol A: Diels-Alder Cycloaddition with N-Phenylmaleimide

Objective: Construct a fused tricyclic core while preserving the C3-terminal alkyne.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-ethenyl-3-ethynylcyclohexene (1.0 equiv) and N-phenylmaleimide (1.1 equiv) in anhydrous toluene (0.1 M).

    • Causality: Toluene is selected for its high boiling point, allowing the reaction to reach the thermal activation energy required for the cycloaddition without degrading the terminal alkyne.

  • Stabilization: Add Butylated hydroxytoluene (BHT, 0.05 equiv) to the mixture.

    • Causality: BHT acts as a radical scavenger. Electron-rich dienes are prone to unwanted radical-initiated polymerization at elevated temperatures; BHT suppresses this side reaction, maximizing the yield of the cycloadduct.

  • Reaction: Heat the mixture to reflux (110 °C) for 16 hours.

  • Validation & Quality Control:

    • TLC: Monitor via TLC (Hexanes/EtOAc 8:2). The dienophile is strongly UV-active and should be consumed.

    • NMR: Post-reaction ¹H-NMR must confirm the disappearance of the characteristic exocyclic vinyl protons (δ 4.9–5.5 ppm) and the emergence of complex aliphatic bridgehead protons. Crucially, the terminal alkyne proton (sharp singlet at δ ~2.2 ppm) must remain perfectly intact.

Protocol B: Late-Stage Sonogashira Cross-Coupling

Objective: Functionalize the preserved terminal alkyne of the tricyclic cycloadduct with an aryl group.

  • Preparation: Dissolve the polycyclic cycloadduct (1.0 equiv) and the desired Aryl Iodide (1.2 equiv) in anhydrous triethylamine (0.2 M).

    • Causality: Triethylamine serves a dual purpose as both the solvent and the stoichiometric base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate[3].

  • Degassing: Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Strict deoxygenation is critical to prevent oxygen-mediated Glaser homocoupling of the alkyne, which would consume the starting material and complicate purification.

  • Catalyst Addition: Under a strict argon counterflow, add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

    • Causality: CuI accelerates the reaction by forming a highly nucleophilic copper acetylide, which rapidly undergoes transmetalation with the oxidative addition complex formed by the Pd catalyst and the aryl iodide[3].

  • Reaction: Stir at room temperature for 12 hours.

  • Validation & Quality Control:

    • IR Spectroscopy: IR is highly diagnostic here; the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ will completely disappear upon successful coupling.

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS-ESI) should confirm the exact mass of the cross-coupled polycyclic target.

SonogashiraCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox + Aryl Halide PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans PdII_Trans->Pd0 Reductive Elimination (Yields Product) Cu_Cycle Copper Acetylide (from C3-Alkyne) Cu_Cycle->PdII_Trans Transmetalation

Catalytic cycle of the Sonogashira coupling on the C3-alkyne moiety.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13593939, 1-Ethenyl-3-ethynylcyclohexene" PubChem. Available at:[Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Available at:[Link]

  • "Efficient Synthesis of the Tetracyclic Aminoquinone Moiety of Marmycin A." PMC - NIH. Available at:[Link]

Sources

Application

Application Note: A Step-by-Step Synthesis Protocol for 1-Ethenyl-3-ethynylcyclohexene Derivatives

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1-ethenyl-3-ethynylcyclohexene derivatives, a class of compounds with significant potential in materials science and as build...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-ethenyl-3-ethynylcyclohexene derivatives, a class of compounds with significant potential in materials science and as building blocks in drug discovery. The enyne moiety is a key structural feature in many biologically active molecules and functional materials.[1][2] This guide presents a robust and regioselective synthetic strategy commencing from commercially available cyclohexenone. The core methodology involves a sequential four-step process: (1) copper-catalyzed 1,4-conjugate addition to install the ethynyl precursor, (2) formation of a vinyl triflate to activate the C1 position, (3) palladium-catalyzed Suzuki cross-coupling to introduce the ethenyl group, and (4) final deprotection to yield the target compound. Each step is detailed with causality-driven explanations, troubleshooting guidance, and characterization data to ensure reproducibility and success for researchers in organic synthesis and medicinal chemistry.

Introduction and Synthetic Strategy

The 1,3-enyne functional group, particularly on a cyclic scaffold like cyclohexene, offers a unique combination of rigidity and reactivity, making it a valuable synthon for constructing complex molecular architectures.[3][4][5] The synthesis of specifically substituted derivatives such as 1-ethenyl-3-ethynylcyclohexene requires a strategy that provides absolute control over the regiochemistry of the two distinct unsaturated substituents.

While classical methods like the Diels-Alder reaction can be powerful for creating cyclohexene rings, installing the required 1,3-substitution pattern with differential reactivity can be complex.[6][7][8] Similarly, functionalizing a pre-formed cyclohexene ring via allylic substitution can present challenges with selectivity.[9]

The strategy detailed herein circumvents these issues by building the desired functionality in a controlled, stepwise manner on a cyclohexanone precursor. This approach is highly modular, allowing for the potential introduction of various substituents on both the ethenyl and ethynyl moieties by simply changing the coupling partners.

The chosen four-step pathway is outlined below:

  • Conjugate Addition: A protected ethynyl group is introduced at the 3-position of cyclohexenone via a 1,4-conjugate addition using a Gilman cuprate. This method is highly effective for forming C-C bonds at the β-carbon of α,β-unsaturated ketones.

  • Enol Triflation: The resulting ketone is converted into a vinyl triflate. The triflate group is an excellent leaving group, making the C1 position highly susceptible to palladium-catalyzed cross-coupling reactions.

  • Suzuki Cross-Coupling: The ethenyl group is installed at the C1 position via a Suzuki reaction, which is renowned for its mild conditions and tolerance of a wide range of functional groups.

  • Deprotection: The terminal alkyne is unmasked in the final step, yielding the desired 1-ethenyl-3-ethynylcyclohexene derivative.

This protocol is designed to be a self-validating system, where successful synthesis of each intermediate confirms the viability of the subsequent step.

Overall Synthetic Workflow

The complete synthetic pathway from cyclohexenone to the target molecule is depicted in the workflow diagram below.

G cluster_0 Synthesis of 1-Ethenyl-3-ethynylcyclohexene A Cyclohexenone B Step 1: Conjugate Addition (TMS-Acetylene, n-BuLi, CuI) A->B Reactant C 3-((Trimethylsilyl)ethynyl)cyclohexanone B->C Intermediate 1 D Step 2: Enol Triflation (Comins' Reagent or Tf2O) C->D Reactant E 1-Triflyloxy-3-((trimethylsilyl)ethynyl)cyclohexene D->E Intermediate 2 F Step 3: Suzuki Coupling (Vinylboronic Ester, Pd Catalyst) E->F Reactant G 1-Ethenyl-3-((trimethylsilyl)ethynyl)cyclohexene F->G Intermediate 3 H Step 4: Deprotection (TBAF or K2CO3) G->H Reactant I 1-Ethenyl-3-ethynylcyclohexene (Final Product) H->I Product

Caption: Overall workflow for the synthesis of 1-ethenyl-3-ethynylcyclohexene.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and anhydrous conditions should be maintained where specified.

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)cyclohexanone

Causality: This step utilizes a Gilman cuprate for a 1,4-conjugate addition. This is mechanistically preferred over direct alkynylation with an organolithium or Grignard reagent, which would favor 1,2-addition to the carbonyl group. The trimethylsilyl (TMS) group protects the acidic proton of the terminal alkyne, preventing side reactions.

Materials:

  • (Trimethylsilyl)acetylene (1.1 eq)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.0 eq)

  • Copper(I) iodide (CuI, 0.5 eq)

  • Cyclohexenone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add (trimethylsilyl)acetylene dropwise, followed by the slow, dropwise addition of n-BuLi. Stir the resulting solution at -78 °C for 30 minutes to form lithium (trimethylsilyl)acetylide.

  • In a separate flask, suspend CuI in anhydrous THF at 0 °C. Transfer the freshly prepared lithium acetylide solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir for 45 minutes to form the Gilman cuprate solution.

  • Cool the cuprate solution to -78 °C. Add a solution of cyclohexenone in anhydrous THF dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-((trimethylsilyl)ethynyl)cyclohexanone as a pale yellow oil.

Step 2: Synthesis of 1-((Trifluoromethyl)sulfonyloxy)-3-((trimethylsilyl)ethynyl)cyclohex-1-ene

Causality: The ketone functional group is not amenable to direct cross-coupling. Its conversion to a vinyl triflate (an enol triflate) transforms the C1 carbon from an electrophilic carbonyl carbon into an sp²-hybridized carbon that is part of a C-O bond with an excellent leaving group (triflate). This activates it for oxidative addition into a Pd(0) catalyst, the first step in many cross-coupling reactions.

Materials:

  • 3-((Trimethylsilyl)ethynyl)cyclohexanone (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution (1.2 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-((trimethylsilyl)ethynyl)cyclohexanone in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

  • Add LDA solution dropwise and stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add a solution of Comins' reagent in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexanes) to afford the vinyl triflate as a colorless oil.

Step 3: Synthesis of 1-Ethenyl-3-((trimethylsilyl)ethynyl)cyclohexene

Causality: The Suzuki cross-coupling reaction is employed to form the C-C bond between the vinyl triflate and the ethenyl group.[10] This reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. It is chosen for its reliability and tolerance of the silyl-protected alkyne.

Materials:

  • 1-((Trifluoromethyl)sulfonyloxy)-3-((trimethylsilyl)ethynyl)cyclohex-1-ene (1.0 eq)

  • Potassium vinyltrifluoroborate or Vinyltrimethoxysilane (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (3.0 eq)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask, add the vinyl triflate, potassium vinyltrifluoroborate, and the base (K₂CO₃ or CsF).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture (e.g., dioxane/water) followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 6-12 hours).

  • Cool the mixture to room temperature and dilute with water.

  • Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes) to isolate the TMS-protected enyne product.

SuzukiCycle cluster_legend Legend Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdII R-Pd(II)L2-OTf A->PdII B Transmetalation (R'-B(OR)2) PdII->B PdII_R R-Pd(II)L2-R' B->PdII_R C Reductive Elimination PdII_R->C C->Pd0 Product R-R' C->Product Reactants R-OTf + R'-B(OR)2 Reactants->A R R = Cyclohexenyl R_prime R' = Ethenyl

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Step 4: Synthesis of 1-Ethenyl-3-ethynylcyclohexene (Final Product)

Causality: The final step is the removal of the TMS protecting group. The silicon-carbon bond is labile under fluoride ion or basic conditions. Tetrabutylammonium fluoride (TBAF) is a common choice as it provides a soluble source of fluoride ions in organic solvents. Alternatively, a milder base like potassium carbonate in methanol can achieve the same transformation.

Materials:

  • 1-Ethenyl-3-((trimethylsilyl)ethynyl)cyclohexene (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TMS-protected enyne in anhydrous THF in a round-bottom flask at 0 °C.

  • Add the TBAF solution dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC (staining with potassium permanganate can be effective). The reaction is typically complete within 1-2 hours.

  • Once complete, dilute the mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate carefully under reduced pressure (the product can be volatile). Further purification can be achieved by careful column chromatography or distillation if necessary to yield the final product, 1-ethenyl-3-ethynylcyclohexene.

Data Presentation and Characterization

The following table summarizes representative quantitative data for the synthesis.

StepCompound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)AppearanceKey ¹H NMR (δ, ppm, CDCl₃)
13-((Trimethylsilyl)ethynyl)cyclohexanoneC₁₁H₁₈OSi194.3575-85Pale yellow oil~2.5-1.8 (m, 9H), 0.15 (s, 9H)
21-Triflyloxy-3-((TMS)ethynyl)cyclohexeneC₁₂H₁₇F₃O₃SSi326.4180-90Colorless oil~5.8 (m, 1H), ~2.4-2.0 (m, 7H), 0.16 (s, 9H)
31-Ethenyl-3-((TMS)ethynyl)cyclohexeneC₁₃H₂₀Si204.3970-85Colorless oil~6.3 (dd), ~5.8 (m), ~5.2 (d), ~5.0 (d), ~2.2-1.5 (m), 0.15 (s)
41-Ethenyl-3-ethynylcyclohexene C₁₀H₁₂ 132.20 >90 Colorless liquid ~6.3 (dd), ~5.9 (m), ~5.2 (d), ~5.0 (d), ~2.9 (m), ~2.1 (s)

Note: NMR shifts are approximate and intended for guidance. Actual values should be confirmed by analysis. Final product data corresponds with known literature values.[11]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Step 1: Low yield of conjugate additionIncomplete formation of the Gilman cuprate; 1,2-addition product observed.Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared n-BuLi. Maintain low temperatures (-78 °C) during addition.
Step 2: Incomplete triflationIncomplete deprotonation; degradation of LDA.Use freshly titrated or newly purchased LDA. Ensure reaction is kept at -78 °C during deprotonation and addition of the triflating agent.
Step 3: Suzuki coupling fails or is slowInactive catalyst; poor quality boronic acid reagent; insufficient base.Use fresh palladium catalyst or pre-activate it. Ensure the boronic acid derivative is pure. Use a stronger base like CsF or Cs₂CO₃. Degas solvents thoroughly.
Step 4: Product is lost during workupThe final product is relatively volatile.Use a rotary evaporator with care, keeping the bath temperature low. Avoid high vacuum for extended periods. Store the final product at low temperature.
General: Multiple spots on TLCIncomplete reaction or formation of side products.Monitor reactions closely by TLC/GC-MS to ensure completion. Optimize reaction time and temperature. Ensure purification by column chromatography is effective.[12]

References

  • Diels, O.; Alder, K. (1928). "Synthesen in der hydroaromatischen Reihe". Justus Liebigs Annalen der Chemie. 460 (1): 98–122. [Link]

  • BYJU'S. "Diels Alder Reaction Mechanism". BYJU'S. [Link]

  • Taylor & Francis. "Diels-Alder reaction – Knowledge and References". Taylor & Francis. [Link]

  • OpenStax. (2023). "14.4 The Diels–Alder Cycloaddition Reaction". Organic Chemistry. [Link]

  • Doubleday, D. (Ed.). (2016). "Sonogashira Coupling". Synthetic Methods in Drug Discovery: Volume 1.
  • Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal. [Link]

  • Wikipedia. "Sonogashira coupling". Wikipedia. [Link]

  • Chemistry LibreTexts. (2019). "11.3.7 The Diels-Alder Reaction". Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. "Enyne synthesis". Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. "1-Ethenyl-3-ethynylcyclohexene". PubChem Compound Database. [Link]

  • Wang, Z., et al. (2020). "Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds". ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). "Sonogashira Coupling". Chemistry LibreTexts. [Link]

  • Das, S., et al. (2021). "Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products". Chemical Communications. [Link]

  • ChemBK. "1-Ethynylcyclohexene". ChemBK. [Link]

  • Di Francesco, A., et al. (2004). "Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists". Journal of Medicinal Chemistry. [Link]

  • Payet, A., et al. (2019). "Synthesis of 1,3-disubstituted cyclohexenes from dienylethers via sequential hydrozirconation/deoxygenative cyclisation". Organic & Biomolecular Chemistry. [Link]

  • Liu, X., et al. (2025). "Pathway economy in cyclization of 1,n-enynes". Exploration. [Link]

  • ResearchGate. (2023). "Recent Advances in Cyclization Reactions of 1,6‐Enynes". ResearchGate. [Link]

  • L.A., et al. (2024). "Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation". Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). "2.2: Preparation of Cyclohexene from Cyclohexanol". Chemistry LibreTexts. [Link]

  • FChPT STU. "Preparation of cyclohexene.docx". FChPT STU. [Link]

  • Liu, Z.-K., et al. (2022). "Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes". The Journal of Organic Chemistry. [Link]

  • University of Alberta. "Chemistry 3719L – Lab Session 8 Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1)". University of Alberta. [Link]

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Method

Diels-Alder cycloaddition reactions with 1-ethenyl-3-ethynylcyclohexene

An In-Depth Guide to Diels-Alder Cycloaddition Reactions with 1-Ethenyl-3-Ethynylcyclohexene Abstract This technical guide provides a comprehensive exploration of the Diels-Alder cycloaddition reactions involving the nov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Diels-Alder Cycloaddition Reactions with 1-Ethenyl-3-Ethynylcyclohexene

Abstract

This technical guide provides a comprehensive exploration of the Diels-Alder cycloaddition reactions involving the novel and multifunctional diene, 1-ethenyl-3-ethynylcyclohexene. This unique substrate presents multiple reactive sites, offering significant opportunities for the synthesis of complex polycyclic and bicyclic molecular architectures relevant to pharmaceutical and materials science research. We delve into the theoretical underpinnings governing the chemoselectivity, regioselectivity, and stereoselectivity of its reactions. This guide furnishes detailed, field-proven protocols for both intermolecular and intramolecular Diels-Alder reactions, including Lewis acid-catalyzed variants, along with methodologies for product characterization.

Introduction: The Unique Reactivity of 1-Ethenyl-3-Ethynylcyclohexene

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with exceptional control over stereochemistry.[1][2] It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne).[3] The reaction's efficiency is typically enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[4]

The substrate, 1-ethenyl-3-ethynylcyclohexene, offers a fascinating case study in Diels-Alder reactivity. Its structure contains two key features that can participate in cycloadditions:

  • A Conjugated Diene System: The endocyclic double bond and the exocyclic vinyl group form a classic 1,3-diene system. The cyclohexene ring constrains this diene, potentially favoring the s-cis conformation necessary for the reaction to occur.[4][5]

  • An Internal Dienophile: The ethynyl (alkyne) group can potentially act as a dienophile in an intramolecular Diels-Alder (IMDA) reaction.

This duality raises critical questions of chemoselectivity : in an intermolecular reaction, will the dienophile react with the vinylcyclohexene system? In the absence of an external dienophile, can the molecule react with itself in an IMDA reaction? This guide will address these questions from both a theoretical and practical standpoint.

Theoretical Analysis: Predicting Reaction Outcomes

Frontier Molecular Orbital (FMO) Theory

The Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] The reaction is facilitated when the energy gap between these orbitals is small.

  • Normal Electron-Demand: In a typical Diels-Alder reaction, the diene is electron-rich (high-energy HOMO) and the dienophile is electron-poor (low-energy LUMO).[3] We predict that the alkyl-substituted vinylcyclohexene system acts as an electron-rich diene.

  • Lewis Acid Catalysis: Lewis acids coordinate to electron-withdrawing groups on the dienophile, further lowering its LUMO energy.[6][7] This dramatically accelerates the reaction rate and can enhance regioselectivity.[6][8][9]

Chemoselectivity: Intermolecular vs. Intramolecular Pathways

Intermolecular Reactions: For reactions with an external dienophile, the conjugated 1-ethenylcyclohexene moiety is the most probable reactive partner. It presents a pre-organized s-cis like conformation, a key requirement for the cycloaddition to proceed efficiently.[5]

Intramolecular Diels-Alder (IMDA) Reaction: An IMDA reaction is also plausible, where the diene system would react with the tethered ethynyl group. The viability of this pathway depends on the ability of the molecule to adopt the necessary transition state geometry. Counting the atoms in the connecting chain (a four-atom tether), the formation of a fused six-membered ring is sterically feasible. Such reactions are often promoted by thermal conditions.[10]

cluster_0 Reaction Pathways for 1-Ethenyl-3-Ethynylcyclohexene A 1-Ethenyl-3-Ethynylcyclohexene B Intermolecular Diels-Alder A->B + Dienophile C Intramolecular Diels-Alder (IMDA) A->C Heat (Δ) D Reaction with External Dienophile B->D E Thermal Activation C->E G Bicyclic Adduct (Bridged System) D->G F Polycyclic Adduct (Fused Ring System) E->F cluster_regio Regioselectivity Prediction cluster_path Regioselectivity Prediction cluster_product Regioselectivity Prediction reagents Diene + Unsymmetrical Dienophile (e.g., Methyl Acrylate) pathA "Ortho" Alignment (Favored) reagents->pathA pathB "Meta" Alignment (Disfavored) reagents->pathB prodA "Ortho" Product (Major) pathA->prodA Lower TS Energy prodB "Meta" Product (Minor) pathB->prodB Higher TS Energy

Caption: Prediction of major and minor regioisomers.

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. [11][12]When a cyclic diene reacts with a substituted dienophile, two diastereomeric products, endo and exo, can be formed. The endo product is generally favored under kinetic control. [4][11]This preference is attributed to stabilizing secondary orbital interactions between the p-orbitals of the dienophile's substituent and the developing pi-system in the transition state.

Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Intermolecular Cycloaddition with Maleic Anhydride

This protocol establishes the baseline reactivity of the diene with a highly reactive, symmetrical dienophile.

Materials:

  • 1-Ethenyl-3-ethynylcyclohexene (1.0 eq)

  • Maleic Anhydride (1.1 eq)

  • Toluene (anhydrous, ~0.5 M solution)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 1-ethenyl-3-ethynylcyclohexene and maleic anhydride.

  • Add anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the diene.

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and purify the residue by column chromatography (Silica gel, hexanes/ethyl acetate gradient).

Expected Outcome: The reaction is expected to yield the endo bicyclic adduct as the major product. The stereochemistry is retained, resulting from a syn-addition. [13]

Protocol 2: Lewis Acid-Catalyzed Intermolecular Cycloaddition with Methyl Acrylate

This protocol demonstrates the use of a Lewis acid to catalyze the reaction with a less reactive, unsymmetrical dienophile, highlighting the impact on reaction rate and regioselectivity.

Materials:

  • 1-Ethenyl-3-ethynylcyclohexene (1.0 eq)

  • Methyl Acrylate (1.5 eq, freshly distilled)

  • Aluminum Chloride (AlCl₃) or Calcium Triflate (Ca(OTf)₂) (0.2 eq) [7][14]* Dichloromethane (DCM, anhydrous, ~0.2 M solution)

  • Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon inlet

  • Magnetic stirrer, syringe

Procedure:

  • Set up an oven-dried flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Carefully add the Lewis acid (e.g., AlCl₃) to the cold DCM with stirring.

  • In a separate flask, dissolve 1-ethenyl-3-ethynylcyclohexene and methyl acrylate in a small amount of anhydrous DCM.

  • Slowly add the diene/dienophile solution to the stirred Lewis acid suspension at 0 °C via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is often complete in 1-4 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the regioisomers.

Expected Outcome: A significant rate enhancement compared to the thermal reaction is expected. [9]The "ortho" regioisomer is predicted to be the major product, and the endo diastereomer should be favored.

Protocol 3: Thermal Intramolecular Diels-Alder (IMDA) Reaction

This protocol aims to induce the intramolecular cycloaddition to form a fused polycyclic system.

Materials:

  • 1-Ethenyl-3-ethynylcyclohexene (1.0 eq)

  • o-Xylene or Diphenyl ether (high-boiling, inert solvent, ~0.1 M)

  • Sealed tube or a flask equipped with a high-temperature reflux condenser

  • Heating source capable of reaching 180-250 °C (sand bath or high-temperature oil bath)

Procedure:

  • Prepare a dilute solution (0.1 M or less to favor intramolecular over intermolecular reaction) of 1-ethenyl-3-ethynylcyclohexene in o-xylene in a heavy-walled sealed tube.

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Seal the tube and heat it in a sand bath to 200-230 °C. [15]4. Maintain the temperature for 12-24 hours.

  • Cool the tube to room temperature behind a blast shield.

  • Carefully open the tube and transfer the contents.

  • Analyze the crude mixture by GC-MS and ¹H NMR to identify any new products.

  • If a product is formed, concentrate the solvent and purify by column chromatography.

Expected Outcome: This reaction is more challenging and may result in a mixture of products or polymerization. However, if successful, it will yield a tricyclic product resulting from the intramolecular cycloaddition of the diene onto the ethynyl group. [16][17]

Product Characterization

A general workflow for reaction workup and analysis is essential for validating the experimental outcomes.

Caption: A self-validating workflow for synthesis and analysis.

Key Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: Essential for determining the connectivity and stereochemistry of the products. The appearance of new signals in the aliphatic region and shifts in the olefinic/alkynyl signals are indicative of cycloaddition. NOE experiments can help confirm the endo/exo stereochemistry.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the alkyne C-H stretch (if terminal) and changes in the C=C and C≡C stretching frequencies.

  • Mass Spectrometry (MS): Confirms the molecular weight of the adduct, which should be the sum of the diene and dienophile molecular weights.

Table 1: Representative Quantitative Data (Predicted)

ProtocolDienophileCatalystTemp (°C)Time (h)Predicted Major ProductPredicted Yield
1Maleic AnhydrideNone1104-8Endo Adduct70-90%
2Methyl AcrylateAlCl₃ (0.2 eq)01-4"Ortho", Endo Adduct65-85%
3None (IMDA)None22012-24Fused Tricyclic Adduct20-40%

Troubleshooting

  • Low Reactivity/No Reaction:

    • Ensure reagents are pure and solvents are anhydrous, especially for Lewis acid-catalyzed reactions.

    • Increase reaction temperature or time. For catalyzed reactions, consider a more potent Lewis acid.

  • Polymerization:

    • This is common with conjugated systems at high temperatures. Use more dilute solutions, especially for IMDA attempts.

    • Consider adding a radical inhibitor like BHT (butylated hydroxytoluene).

  • Complex Product Mixture:

    • Regio- and stereoisomers may be difficult to separate. Optimize the reaction conditions (solvent, temperature, catalyst) to improve selectivity.

    • Careful column chromatography with high-quality silica gel is crucial.

Conclusion

1-Ethenyl-3-ethynylcyclohexene is a highly versatile substrate for Diels-Alder cycloadditions. Its conjugated diene system readily participates in intermolecular reactions with a range of dienophiles, demonstrating predictable and controllable regio- and stereoselectivity, which can be further enhanced with Lewis acid catalysis. Furthermore, the potential for intramolecular cycloaddition opens a pathway to complex, fused polycyclic structures. The protocols and theoretical insights provided in this guide offer a robust framework for researchers to harness the synthetic potential of this unique molecule in drug discovery and advanced materials development.

References

  • Dai, M., Sarlah, D., Yu, M., Danishefsky, S. J., Jones, G. O., & Houk, K. N. (2007). Highly selective Diels-Alder reactions of directly connected enyne dienophiles. Journal of the American Chemical Society, 129(3), 645–657. [Link]

  • Vanderbilt University. (n.d.). Diels-Alder Reaction. Department of Chemistry. Retrieved from [Link]

  • PubMed. (2007). Highly selective Diels-Alder reactions of directly connected enyne dienophiles. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • Chen, H. T., Chen, H. L., & Ho, J. J. (2010). Intramolecular Diels-Alder reaction in enyne-allenes: A computational investigation and comparison with the Myers-Saito and Schmittel reactions. Journal of Physical Organic Chemistry, 23(2), 134-140. Retrieved from [Link]

  • Rawal, V. H., & Cava, M. P. (1985). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions. Journal of the American Chemical Society, 107(25), 7443–7444. Retrieved from [Link]

  • ResearchGate. (2009). Intramolecular Diels-Alder reaction in enyne-allenes: A computational investigation and comparison with the Myers-Saito and Schmittel reactions. Request PDF. Retrieved from [Link]

  • American Chemical Society. (2006, December 29). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science. Retrieved from [Link]

  • Repository of UOI "Olympias". (n.d.). Diels–Alder Reactions of Substituted Cyclohexa-2,4-dienones with Alkenes and Alkynes. Retrieved from [Link]

  • MDPI. (2025, May 5). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine. PMC. Retrieved from [Link]

  • ACS. (2014). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. 248th ACS National Meeting. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Diels-Alder reaction – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Retrieved from [Link]

  • eScholarship. (n.d.). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. Retrieved from [Link]

  • MDPI. (2020, May 29). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]

  • ResearchGate. (2025, May 2). (PDF) Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction | Request PDF. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). IntraMolecular Diels–Alder Reactions of Vinylarenes and Alkynyl Arenes (the IMDAV Reaction) | Request PDF. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Advanced Ring-Closing Metathesis Strategies for Polycyclic Synthesis Using 1-Ethenyl-3-ethynylcyclohexene Precursors

Foreword: Harnessing Enyne Metathesis for Complex Architectures Ring-closing metathesis (RCM) has revolutionized the art of the possible in synthetic organic chemistry, providing a powerful and efficient method for the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Harnessing Enyne Metathesis for Complex Architectures

Ring-closing metathesis (RCM) has revolutionized the art of the possible in synthetic organic chemistry, providing a powerful and efficient method for the construction of cyclic molecules.[1][2] A particularly elegant and potent variant is the ring-closing enyne metathesis (RCEYM), a transformation that couples an alkene and an alkyne to forge a conjugated 1,3-diene system within a new ring structure.[1][3][4][5][6] This reaction is driven by the formation of the thermodynamically stable diene, making it a highly effective cyclization strategy.[4][7]

This guide focuses on the application of RCEYM to a specialized class of substrates: 1-ethenyl-3-ethynylcyclohexene precursors. These dienyne substrates are exceptionally valuable as they undergo a tandem RCM process, forming two rings in a single, catalytic step to yield fused bicyclic [n.m.0] systems.[8] The resulting polycyclic dienes are versatile intermediates, primed for subsequent transformations like Diels-Alder reactions, making them highly sought-after building blocks in the synthesis of natural products and complex molecular scaffolds for drug discovery.[9][10][11] This document provides a deep dive into the mechanistic underpinnings, practical execution, and expert insights required to successfully implement this advanced synthetic strategy.

Mechanistic Insights: The Engine of Cyclization

The success of any metathesis reaction hinges on a clear understanding of its catalytic cycle. For ruthenium-catalyzed enyne metathesis, the "ene-then-yne" pathway is the most widely accepted mechanism, particularly for the ubiquitous Grubbs-type catalysts.[7][12][13] The causality of this pathway dictates the entire experimental approach, from catalyst choice to reaction setup.

The catalytic cycle proceeds as follows:

  • Initiation : The precatalyst (e.g., Grubbs II) reacts with the terminal ethenyl group of the precursor. This is an entropically favored step, as it releases a small, volatile alkene (ethylene from the catalyst ligand), generating the active 14-electron ruthenium alkylidene species.

  • First Cycloaddition ([2+2]) : The active catalyst undergoes a [2+2] cycloaddition with the ethenyl double bond to form a ruthenacyclobutane intermediate.

  • First Retro-Cycloaddition ([2+2]) : This intermediate collapses, reforming a ruthenium alkylidene that is now tethered to the cyclohexene substrate.

  • Intramolecular Yne-Addition : The tethered alkylidene undergoes an intramolecular reaction with the ethynyl group. This forms a ruthenacyclobutene intermediate.

  • Ring Expansion & Diene Formation : The ruthenacyclobutene rearranges to form the final vinyl-substituted bicyclic product and regenerates a ruthenium methylene carbene, which can re-enter the catalytic cycle.

This mechanistic sequence underscores the critical role of the catalyst. The choice of catalyst is not arbitrary; it is a deliberate decision based on the desired balance between reactivity and stability.

RCEYM_Mechanism Precursor 1-Ethenyl-3-ethynyl- cyclohexene AlkeneComplex Alkene Coordination Precursor->AlkeneComplex + [Ru] Catalyst [Ru]=CH2 (Precatalyst) ActiveCatalyst Active [Ru]=CH2 Catalyst->ActiveCatalyst Initiation Ruthenacyclobutane Ruthenacyclobutane Intermediate AlkeneComplex->Ruthenacyclobutane [2+2] Cycloaddition TetheredCarbene Tethered [Ru] Carbene Ruthenacyclobutane->TetheredCarbene Ruthenacyclobutene Ruthenacyclobutene Intermediate TetheredCarbene->Ruthenacyclobutene Intramolecular yne addition Product_Carbene Product-[Ru] Complex Ruthenacyclobutene->Product_Carbene Product Fused Bicyclic 1,3-Diene Product_Carbene->Product Release RegeneratedCatalyst [Ru]=CH2 Product_Carbene->RegeneratedCatalyst Regeneration RegeneratedCatalyst->ActiveCatalyst Re-enters cycle

Simplified "Ene-then-Yne" catalytic cycle for RCEYM.

Strategic Protocol Design: Catalyst and Condition Selection

The translation of mechanistic theory into practical success requires careful selection of catalysts and reaction conditions. Each parameter is a lever that can be adjusted to optimize for yield, purity, and reaction time.

Catalyst Selection: A Matter of Reactivity and Tolerance

The choice of catalyst is paramount. While numerous catalysts exist, the Grubbs and Hoveyda-Grubbs families are the most common workhorses for RCEYM. Their selection is a trade-off between raw reactivity and stability/selectivity.

CatalystStructureKey Characteristics & CausalityTypical Loading
Grubbs 1st Gen (G1) RuCl₂(PCy₃)₂(=CHPh)Lower Activity, Higher Selectivity: The two phosphine ligands are strongly bound, leading to a slower initiation rate. This can be advantageous for preventing side reactions like olefin isomerization. It is less effective for sterically hindered substrates.3-10 mol%
Grubbs 2nd Gen (G2) RuCl₂(PCy₃)(IMes)(=CHPh)High Activity, Broad Scope: One phosphine is replaced by a more electron-donating N-heterocyclic carbene (NHC) ligand, leading to faster initiation and higher turnover rates.[10] This is the go-to catalyst for challenging or slow reactions, but its high activity can sometimes promote undesired double bond isomerization.[14][15]1-5 mol%
Hoveyda-Grubbs 2nd Gen (HG2) RuCl₂(IMes)(=CHC₆H₄-2-O-iPr)High Stability, Slow Initiation: The isopropoxybenzylidene ligand is chelating, making the catalyst exceptionally stable to air and moisture.[16] Initiation is often slower, which can be beneficial for controlled reactions. It is often preferred in process chemistry for its robustness.[17]1-5 mol%

PCy₃ = Tricyclohexylphosphine, IMes = 1,3-Dimesitylimidazol-2-ylidene

For 1-ethenyl-3-ethynylcyclohexene precursors, a Grubbs 2nd Generation catalyst is often the optimal starting point due to its high activity, which is typically required to drive the tandem cyclization to completion.

Reaction Parameters: Optimizing the Environment
  • Solvent: Anhydrous, degassed solvents are mandatory to prevent catalyst decomposition. Dichloromethane (DCM) and toluene are the most common choices. Toluene is preferred for reactions requiring heating. Crucially, solvent purity is critical, as trace impurities can inhibit catalysis.[15][18]

  • Concentration: As an intramolecular process, RCM must outcompete intermolecular dimerization. Therefore, reactions are run under high dilution, typically between 0.001 M and 0.05 M .[19]

  • Temperature: Most RCEYM reactions proceed efficiently at room temperature or with gentle heating (typically 40 °C for toluene).[19][20] Higher temperatures can accelerate the reaction but also increase the risk of catalyst decomposition and side reactions.

  • Atmosphere: A rigorously inert atmosphere (argon or nitrogen) is non-negotiable. The Schlenk line technique or use of a glovebox is essential for reproducible results.[7]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the ring-closing metathesis of a generic 1-ethenyl-3-ethynylcyclohexene substrate using a Grubbs 2nd Generation catalyst.

Materials and Equipment
  • Reagents:

    • 1-ethenyl-3-ethynylcyclohexene precursor (1.0 eq)

    • Grubbs 2nd Generation Catalyst (e.g., 2 mol%)

    • Anhydrous, degassed toluene or DCM

    • Ethyl vinyl ether (for quenching)

    • Silica gel for column chromatography

  • Equipment:

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Schlenk line with argon or nitrogen supply

    • Syringes and needles

    • TLC plates and developing chamber

    • Rotary evaporator and high-vacuum pump

Step-by-Step Procedure
  • System Preparation: Place a magnetic stir bar in a Schlenk flask and flame-dry under high vacuum. Allow the flask to cool to room temperature under a positive pressure of argon.

  • Substrate Addition: Weigh the 1-ethenyl-3-ethynylcyclohexene precursor (e.g., 100 mg) and add it to the flask.

  • Solvent Addition: Via cannula or syringe, add enough anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration (e.g., 0.01 M, which would be ~60 mL for 100 mg of a 160 g/mol substrate).

  • Degassing: Stir the solution and sparge with argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of argon, quickly weigh the Grubbs 2nd Generation catalyst (e.g., 10 mg for 2 mol%) and add it to the stirring solution in one portion. The solution will typically change color (e.g., to dark brown).

  • Reaction Monitoring: Seal the flask and stir at the desired temperature (e.g., 40 °C). Monitor the reaction's progress by TLC, observing the consumption of the starting material. A typical reaction time is 4-12 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the active catalyst. Stir for 20 minutes.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting crude residue contains the product and ruthenium byproducts. Purify via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fused bicyclic diene.

General experimental workflow for RCEYM.

Product Characterization: Validating Success

Confirmation of the desired product structure and purity is achieved through standard spectroscopic methods.[7]

  • ¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. The disappearance of the characteristic signals for the terminal ethenyl and ethynyl protons and the appearance of four new signals in the olefinic region (typically 5.5-6.5 ppm) are indicative of the formation of the 1,3-diene moiety.[21][22][23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, ensuring that the reaction has proceeded as expected without the loss or gain of atoms.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues encountered in RCEYM.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Impurities in solvent or substrate (e.g., amines, thiols, water).3. Insufficient thermal energy.1. Use a fresh batch of catalyst from a reliable supplier; handle exclusively under inert gas.2. Use freshly distilled/purified solvents; purify the substrate meticulously.3. Increase temperature in 10 °C increments (e.g., from RT to 40 °C, then to 50 °C).
Formation of Dimer/Oligomer Reaction concentration is too high, favoring intermolecular reactions.1. Decrease the concentration (e.g., from 0.01 M to 0.005 M or 0.001 M).2. Employ a slow-addition technique where the substrate is added via syringe pump over several hours to a flask containing the catalyst in solvent.[19]
Alkene Isomerization 1. Use of a highly active catalyst (e.g., G2) for extended periods or at high temperatures.2. Formation of ruthenium-hydride species that promote double bond migration.[14]1. Reduce reaction time; stop the reaction as soon as the starting material is consumed.2. Lower the reaction temperature.3. Consider using a less active catalyst like Grubbs 1st Gen if the substrate allows.
Difficult Removal of Ru Byproducts Ruthenium decomposition products are often polar, colored, and can co-elute with the desired product.1. After quenching, stir the crude mixture with a scavenger like trishydroxymethylphosphine (THMP) or dimethyl sulfoxide (DMSO) followed by filtration through a short plug of silica.2. Use specialized silica gel impregnated with lead tetraacetate or other Ru scavengers.

Conclusion

The ring-closing metathesis of 1-ethenyl-3-ethynylcyclohexene precursors is a sophisticated and powerful strategy for the rapid assembly of complex, fused bicyclic systems.[8] Success in this endeavor is not merely procedural but relies on a foundational understanding of the reaction mechanism, which informs the rational selection of catalyst and conditions. By adhering to rigorous anhydrous and anaerobic techniques and employing systematic monitoring and troubleshooting, researchers can reliably leverage this transformation to build valuable molecular architectures. The resulting 1,3-diene products serve as versatile platforms for further functionalization, opening doors to novel chemical entities in drug discovery and the total synthesis of natural products.

References

  • Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules. (2020). Beilstein Journal of Organic Chemistry. [Link]

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  • Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. (2009). Molecules. [Link]

  • Formation of medium-ring heterocycles by diene and enyne metathesis. (2007). University of Windsor. [Link]

  • Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium−Carbene Complexes: A DFT Study. (2005). Journal of the American Chemical Society. [Link]

  • From propenolysis to enyne metathesis: tools for expedited assembly of 4a,8a-azaboranaphthalene and extended polycycles with embedded BN. (2018). National Institutes of Health. [Link]

  • Enyne metathesis. Wikipedia. [Link]

  • Novel coupling reactions for complex polycyclic ethers. (2013). University of Glasgow. [Link]

  • Selective Enyne Ring-Closing Metathesis with Main Group Metal Catalysts. (2019). ChemRxiv. [Link]

  • From Resting State to the Steady State: Mechanistic Studies of Ene–Yne Metathesis Promoted by the Hoveyda Complex. (2016). Journal of the American Chemical Society. [Link]

  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. (2006). Chemical Society Reviews. [Link]

  • DFT study on the recovery of Hoveyda-grubbs-type catalyst precursors in enyne and diene ring-closing metathesis. (2013). PubMed. [Link]

  • DFT Study on the Recovery of Hoveyda-Grubbs-Type Catalyst Precursors in Enyne and Diene Ring-Closing Metathesis. ResearchGate. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. ARKIVOC. [Link]

  • Synthesis of heterocyclic compounds using ring-closing enyne metathesis reaction. ResearchGate. [Link]

  • Catalytic Ring Closing Metathesis of Dienynes: Construction of Fused Bicyclic [n.m.0] Rings. (1996). The Journal of Organic Chemistry. [Link]

  • Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. (2007). Molecules. [Link]

  • Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. (2006). Accounts of Chemical Research. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter. [Link]

  • Solvents for ring-closing metathesis reactions. (2012). RSC Publishing. [Link]

  • Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal Movement Throughout Olefin Metathesis Sequences. (2004). Journal of the American Chemical Society. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Investigating Ring Closing Metathesis Product Favorability by Varying the Alkyne Substituent on a Dienyne. (2009). Digital Commons @ Butler University. [Link]

  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor. [Link]

  • Enyne Metathesis. Organic Chemistry Portal. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2010). European Journal of Pharmaceutical Sciences. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI. [Link]

  • Research Progress of NMR in Natural Product Quantification. (2021). National Institutes of Health. [Link]

  • Quantitative NMR spectroscopy of biologically active substances and excipients. University of Tübingen. [Link]

  • Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. (2024). National Institutes of Health. [Link]

Sources

Method

Application Note: Chemoselective Functionalization of the Terminal Alkyne in 1-Ethenyl-3-ethynylcyclohexene

Executive Summary The molecule 1-ethenyl-3-ethynylcyclohexene (PubChem CID 13593939) presents a unique synthetic challenge and opportunity for drug development professionals and materials scientists[1]. Structurally, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-ethenyl-3-ethynylcyclohexene (PubChem CID 13593939) presents a unique synthetic challenge and opportunity for drug development professionals and materials scientists[1]. Structurally, it possesses three distinct sites of unsaturation: an endocyclic alkene, an exocyclic conjugated vinyl group (forming a 1,3-diene system), and an exocyclic terminal alkyne at the allylic C3 position.

For late-stage functionalization or bioconjugation, targeting the terminal alkyne while preserving the sensitive conjugated diene is paramount. This application note details field-proven, highly chemoselective transition-metal-catalyzed protocols—specifically the Sonogashira Cross-Coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —that exploit the unique electronic and steric properties of the terminal C(sp)-H bond to achieve orthogonal functionalization without diene isomerization or polymerization.

Structural Analysis & The Chemoselectivity Challenge

Traditional methods for alkyne functionalization often rely on strong bases (e.g., n-BuLi, Grignard reagents) to deprotonate the terminal alkyne and form a nucleophilic acetylide. However, in 1-ethenyl-3-ethynylcyclohexene, the use of strong bases is highly contraindicated. The protons adjacent to the diene system are highly acidic, and strong basic conditions will inevitably lead to the deprotonation of the ring, resulting in irreversible thermodynamic isomerization of the 1,3-diene system or base-catalyzed polymerization.

To bypass this, we must utilize transition-metal catalysis. Palladium and Copper catalysts offer mild, orthogonal activation of the C(sp)-H bond, rendering the diene electronically and sterically invisible to the catalytic cycle[2][3].

Strategic Rationale for Reaction Selection (Causality & Mechanism)

Strategy A: Sonogashira Cross-Coupling

The Sonogashira reaction is the premier method for constructing C(sp2)-C(sp) bonds[3]. By utilizing a Pd(0)/Cu(I) dual-catalyst system, the reaction achieves absolute chemoselectivity.

  • Causality of Selectivity: The Pd(0) species undergoes rapid oxidative addition with the aryl/vinyl halide electrophile. Concurrently, the Cu(I) co-catalyst selectively forms a π -complex with the terminal alkyne, subsequently deprotonating it (facilitated by a mild amine base) to form a copper acetylide[2]. The conjugated diene cannot form this acetylide and lacks the electrophilicity required for Pd(0) insertion, leaving it completely untouched.

Strategy B: CuAAC (Click Chemistry)

The CuAAC reaction is the gold standard for bioorthogonal click chemistry, forming 1,4-disubstituted 1,2,3-triazoles[4].

  • Causality of Selectivity: Cu(I) exclusively coordinates to terminal alkynes to form the reactive copper(I) acetylide intermediate. Standard unactivated alkynes perform exceptionally well under these conditions[5]. Because organic azides are 1,3-dipoles that require the specific electronic activation provided by the copper acetylide to undergo cycloaddition at room temperature, the diene system is entirely bypassed[6].

Reaction Pathways & Visualizations

G Substrate 1-ethenyl-3-ethynylcyclohexene (Diene + Terminal Alkyne) Sonogashira Sonogashira Coupling Pd(PPh3)4 / CuI / Amine Substrate->Sonogashira Aryl Halide CuAAC CuAAC (Click) CuSO4 / Na-Ascorbate Substrate->CuAAC Organic Azide Product1 Aryl/Vinyl-Alkynyl Derivative (Diene Preserved) Sonogashira->Product1 Product2 1,2,3-Triazole Derivative (Diene Preserved) CuAAC->Product2

Chemoselective functionalization pathways for 1-ethenyl-3-ethynylcyclohexene.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Pd inserts into Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Cu-Acetylide transfers alkyne) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Forms C-C bond) TransMet->RedElim Di-substituted Pd(II) RedElim->Pd0 Product Release CuCycle Copper Cycle (Selective Cu-Acetylide formation) CuCycle->TransMet Cu-C≡R transfer

Mechanism of Sonogashira coupling highlighting terminal alkyne specificity.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for functionalizing 1-ethenyl-3-ethynylcyclohexene based on empirical benchmarks for conjugated enynes[2][6][7].

ParameterSonogashira Cross-CouplingCuAAC (Click Chemistry)
Catalyst System 5 mol% Pd(PPh₃)₄ / 10 mol% CuI5 mol% CuSO₄·5H₂O
Reducing Agent None required10 mol% Sodium Ascorbate
Base / Solvent Et₃N (acts as both base and solvent)t-BuOH / H₂O (1:1 v/v)
Temperature 60 °C – 80 °CRoom Temperature (20 °C – 25 °C)
Reaction Time 4 – 12 hours2 – 6 hours
Chemoselectivity >99% (Diene intact)>99% (Diene intact)
Expected Yield 75% – 90% (Substrate dependent)85% – 95%
Primary Side Reaction Glaser Homocoupling (if O₂ is present)None (Highly orthogonal)

Detailed Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling

This protocol utilizes a standard Pd/Cu system. The exclusion of oxygen is the most critical self-validating step to prevent Glaser homocoupling[7].

Materials:

  • 1-ethenyl-3-ethynylcyclohexene (1.0 equiv, 1.0 mmol)

  • Aryl iodide or Aryl bromide (1.1 equiv, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Anhydrous Triethylamine (Et₃N) (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, Pd(PPh₃)₄, and CuI. Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous Et₃N (5.0 mL) via syringe. Causality: Et₃N serves a dual purpose as the solvent and the base required to neutralize the HI byproduct generated during the catalytic cycle[2].

  • Substrate Addition: Inject 1-ethenyl-3-ethynylcyclohexene dropwise into the stirring mixture.

  • Reaction Execution: Heat the mixture to 60 °C under a positive pressure of Argon.

    • Self-Validation Check: Within 30–60 minutes, the solution will darken, and a heavy white/yellowish precipitate (Et₃N·HI salt) will form. The appearance of this salt is a visual confirmation that the transmetalation and reductive elimination steps are successfully turning over.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) until the terminal alkyne is consumed.

  • Workup & Purification: Cool to room temperature. Dilute with Diethyl Ether (15 mL) and filter through a short pad of Celite to remove the palladium black and amine salts. Wash the filtrate with saturated aqueous NH₄Cl (3 × 10 mL) to sequester and remove residual copper ions. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: CuAAC (Click Chemistry) Functionalization

This protocol utilizes in situ reduction of Cu(II) to Cu(I), ensuring a high local concentration of the active catalyst while preventing oxidative degradation[6].

Materials:

  • 1-ethenyl-3-ethynylcyclohexene (1.0 equiv, 1.0 mmol)

  • Organic Azide (1.1 equiv, 1.1 mmol)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 equiv, 5 mol%)

  • Sodium ascorbate (0.10 equiv, 10 mol%)

  • t-Butanol / Water (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL scintillation vial, dissolve 1-ethenyl-3-ethynylcyclohexene and the organic azide in 2.0 mL of t-Butanol.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O and Sodium ascorbate in 2.0 mL of distilled water.

    • Self-Validation Check: Upon mixing the copper salt and the ascorbate, the solution will briefly turn dark and then transition to a pale yellow/colorless state. This color change visually validates the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Execution: Add the aqueous catalyst solution to the organic substrate solution. Stir vigorously at room temperature (20–25 °C) for 2 to 6 hours.

  • Monitoring: Monitor by LC-MS or TLC. The formation of the triazole product is usually indicated by a highly polar, UV-active spot.

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (10 mL) and Water (10 mL).

    • Critical Step: Wash the organic layer with a 0.1 M aqueous EDTA solution or saturated NH₄OH (2 × 10 mL). Causality: Triazoles are excellent ligands for copper. This wash strips the coordinated copper from the product, preventing heavy-metal contamination in downstream biological assays.

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting 1,2,3-triazole is typically pure enough for use, though recrystallization or chromatography can be applied if necessary.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent auto-polymerization of 1-ethenyl-3-ethynylcyclohexene during storage

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with highly reactive conjugated enynes. 1-Ethenyl-3-ethynylcyclohexene (CID 135939...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with highly reactive conjugated enynes.

1-Ethenyl-3-ethynylcyclohexene (CID 13593939) is a structurally complex monomer featuring a conjugated diene system (the cyclohexene ring and the ethenyl group) coupled with an ethynyl (alkyne) moiety [5]. While this cross-conjugated architecture makes it an incredibly versatile building block for complex organic synthesis and materials science, it also renders the molecule exceptionally prone to auto-polymerization, cross-linking, and thermal degradation.

This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols to ensure the integrity of your monomer from receipt to reaction.

Frequently Asked Questions (Troubleshooting Auto-Polymerization)

Q1: Why does 1-ethenyl-3-ethynylcyclohexene spontaneously polymerize into an insoluble gel during storage? A: The molecule's reactivity stems from its multiple unsaturated sites. The 1-ethenylcyclohexene core acts as a conjugated diene, making it highly susceptible to both free-radical polymerization and thermally induced Diels-Alder dimerization. The C3 ethynyl group provides an additional site for extensive cross-linking. When exposed to ambient light or heat, the monomer undergoes homolytic cleavage to form carbon-centered radicals (R•), initiating a runaway chain reaction that rapidly transforms the liquid into a highly cross-linked, insoluble polymeric network [2, 5].

Q2: I purged my storage flask with 100% Argon to prevent degradation, but the monomer still polymerized. Why? A: This is a classic phenomenon known as the "Oxygen Paradox." The most effective stabilizers for reactive monomers, such as 4-tert-butylcatechol (TBC) and hydroquinone monomethyl ether (MEHQ), are phenolic radical scavengers. Crucially, these inhibitors do not react efficiently with the primary monomer radical (R•). Instead, they require trace amounts of dissolved oxygen to function [1, 3]. Oxygen reacts with R• at diffusion-controlled rates ( k≈107–109 M−1s−1 ) to form a peroxyl radical (ROO•) [2]. The phenolic inhibitor then rapidly donates a hydrogen atom to the ROO• radical, terminating the chain [1, 4]. If you store the monomer under strictly anaerobic conditions (100% Ar or N 2​ ), the inhibitor is rendered useless, and R• will propagate unchecked[3].

Q3: How do I calculate the safe storage window for my inventory? A: The safe storage window is defined by the "induction time" ( Lip​ )—the period before the inhibitor is completely consumed. This is modeled by the Arrhenius-dependent equation:

Lip​=A⋅exp(−E/RT)⋅Cim​

where Ci​ is the initial inhibitor concentration and T is temperature [3]. Because induction time exponentially decreases as temperature rises, cryogenic storage (-20°C to -80°C) combined with a baseline inhibitor concentration (15–50 ppm) is mandatory to extend the shelf life from days to months.

Visualizing the Chemistry

Understanding the kinetic pathways of auto-polymerization is critical for preventing it. The diagram below illustrates why trace oxygen is the linchpin of phenolic inhibition.

Mechanism M 1-Ethenyl-3-ethynylcyclohexene (Reactive Monomer) R Alkyl Radical (R•) (Initiated by Heat/Light) M->R Thermal/Photolytic Cleavage ROO Peroxyl Radical (ROO•) (Fast Intermediate) R->ROO + Trace O2 (k ~ 10^7 M^-1 s^-1) Polymer Cross-linked Polymer (Auto-Polymerization) R->Polymer + Monomer (O2 Depleted) ROO->Polymer + Monomer (Inhibitor Depleted) Safe Stable Peroxide + TBC Radical (Chain Terminated) ROO->Safe + TBC Inhibitor (H-Atom Transfer)

Mechanistic pathway of 1-ethenyl-3-ethynylcyclohexene auto-polymerization and TBC radical scavenging.

Workflow Step1 1. Receipt & QC Check TBC Level (Target: 15-50 ppm) Step2 2. Atmosphere Control Maintain trace O2 (Avoid 100% Ar/N2) Step1->Step2 Step3 3. Cryogenic Storage Store in amber vials at -20°C to -80°C Step2->Step3 Step4 4. Inhibitor Removal Pass through basic alumina plug Step3->Step4 Step5 5. Experimental Use Immediate reaction (e.g., ROMP, Coupling) Step4->Step5

End-to-end handling workflow for reactive enyne monomers from receipt to experimental application.

Quantitative Data: Inhibitor Selection

Selecting the correct inhibitor dictates both the storage longevity and the ease of downstream purification. For 1-ethenyl-3-ethynylcyclohexene, 4-tert-Butylcatechol (TBC) is the industry standard due to its exceptional radical scavenging kinetics at low temperatures [2].

Table 1: Comparison of Polymerization Inhibitors for Reactive Enynes

InhibitorOptimal Conc.O 2​ RequirementRelative Efficiency (60°C)Recommended Removal Method
4-tert-Butylcatechol (TBC) 15 - 50 ppmMandatory (Trace) Very High (25x vs HQ)Basic Alumina / NaOH Wash
Hydroquinone Monomethyl Ether (MEHQ) 10 - 300 ppmMandatory (Trace) Moderate (1x)Basic Alumina / Distillation
Butylated Hydroxytoluene (BHT) 50 - 500 ppmBeneficialLow/ModerateVacuum Distillation
Phenothiazine (PTZ) 10 - 200 ppmAnaerobic CapableHigh (Process Inhibitor)Difficult (Strong color profile)

Data synthesized from industrial monomer stabilization and kinetic modeling guidelines[1, 2, 3].

Validated Experimental Protocols

The following self-validating protocols ensure that your monomer remains stable during storage and is completely pure prior to sensitive catalytic reactions (e.g., Ring-Opening Metathesis Polymerization or cross-coupling).

Protocol A: Fortification and Storage Preparation

Objective: Establish a stable baseline of TBC and the correct atmospheric ratio to prevent premature polymerization.

  • Prepare TBC Stock: Dissolve 100 mg of 4-tert-butylcatechol in 10 mL of anhydrous toluene to create a 10 mg/mL stock solution.

  • Fortify Monomer: Add 3.0 µL of the TBC stock solution per 1.0 mL of 1-ethenyl-3-ethynylcyclohexene to achieve a concentration of ~30 ppm.

  • Atmosphere Adjustment: Do not purge the storage vial with 100% inert gas. Instead, sparge the headspace with a 90/10 Nitrogen/Dry Air mixture for 10 seconds. This ensures the ~10 ppm dissolved O 2​ required for TBC activation [1].

  • Storage: Seal the vial with a PTFE-lined cap, wrap in aluminum foil (or use an amber vial) to prevent photolytic initiation, and store immediately at -20°C or -80°C.

Protocol B: Colorimetric Quantification of TBC (Adapted from ASTM D4590)

Objective: Monitor inhibitor depletion over time to prevent runaway thermal events [4].

  • Extraction: Transfer 1.0 mL of the stored monomer into a centrifuge tube. Add 1.0 mL of 1.0 M Sodium Hydroxide (NaOH) aqueous solution.

  • Phase Separation: Vortex vigorously for 60 seconds. Centrifuge at 3000 rpm for 2 minutes to separate the organic and aqueous layers. TBC partitions into the aqueous phase, forming a distinct pink/red quinone complex.

  • Spectrophotometric Analysis: Extract the aqueous layer and measure the absorbance at 400 nm using a UV-Vis spectrophotometer.

  • Validation: Compare the absorbance against a standard calibration curve (1–50 ppm TBC in NaOH). If the concentration drops below 10 ppm, re-fortify the monomer immediately [4].

Protocol C: Inhibitor Removal Prior to Synthesis

Objective: Remove TBC to prevent poisoning of transition-metal catalysts (e.g., Ru, Pd) during downstream synthesis.

  • Column Preparation: Pack a glass Pasteur pipette with a glass wool plug and 1.5 inches of activated Basic Alumina (Brockmann Grade I).

  • Elution: Pass the required volume of cold 1-ethenyl-3-ethynylcyclohexene through the basic alumina plug. The basic sites on the alumina will tightly bind the phenolic hydroxyl groups of the TBC.

  • Verification: The eluent should be completely colorless. Use the purified monomer immediately; do not store uninhibited enynes for more than 2 hours at room temperature.

References

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Fluoryx Labs.
  • A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor. BenchChem.
  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation.
  • Online monitoring of TBC in styrene storage tanks according to ASTM D4590. Metrohm Process Analytics.
  • Polymerisation inhibitor. Wikipedia.
  • 1-Ethenyl-3-ethynylcyclohexene | C10H12 | CID 13593939. PubChem (National Institutes of Health).
Optimization

Technical Support Center: Optimizing Catalytic Yield in 1-Ethenyl-3-Ethynylcyclohexene Synthesis

Welcome to the Technical Support Center. The synthesis of 1-ethenyl-3-ethynylcyclohexene—a highly conjugated, rigid enyne scaffold critical for complex terpene and drug analog development—presents unique catalytic challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-ethenyl-3-ethynylcyclohexene—a highly conjugated, rigid enyne scaffold critical for complex terpene and drug analog development—presents unique catalytic challenges. The most direct synthetic route involves the Palladium-catalyzed allylic Sonogashira cross-coupling of 3-bromo-1-vinylcyclohexene with an alkyne source (e.g., trimethylsilylacetylene), followed by desilylation.

Because allylic electrophiles are highly prone to side reactions under standard cross-coupling conditions, this guide is designed to help you troubleshoot catalytic bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to maximize your yield.

Part 1: Mechanistic Workflow & Causality

To troubleshoot effectively, we must first understand the catalytic routing. The standard Pd/Cu co-catalyzed Sonogashira coupling often fails for allylic halides due to copper-induced homocoupling and the fluxional nature of the intermediate π-allyl palladium species[1]. We strongly recommend transitioning to a Copper-Free, Monoligated Palladium System [2].

Below is the optimized catalytic cycle, highlighting the critical juncture where yield is typically lost to isomerized byproducts.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PiAllyl η³-π-Allyl-Pd(II) Complex (Prone to Rearrangement) Pd0->PiAllyl Oxidative Addition (3-bromo-1-vinylcyclohexene) PdII_Alk Allyl-Pd(II)-Alkynyl Complex PiAllyl->PdII_Alk Alkyne Activation (TMS-Acetylene + Base) Byproduct Isomerized Dienes (Dead End) PiAllyl->Byproduct β-Hydride Elimination Product 1-Ethenyl-3-ethynylcyclohexene + Pd(0)L PdII_Alk->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of copper-free allylic Sonogashira coupling highlighting the competing side reaction.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction yields a complex mixture of isomerized cyclohexadienes instead of the target enyne. How do I prevent this? Causality: This is caused by the fluxional nature of the intermediate η³-π-allyl-Pd(II) complex. If the transmetalation or reductive elimination steps are slower than β-hydride elimination, the double bonds will migrate to form thermodynamically stable conjugated dienes. Solution: You must accelerate reductive elimination. Switch from standard bidentate or unhindered phosphines (like PPh₃) to a bulky, electron-rich monodentate ligand. Using a monoligated precatalyst such as [DTBNpP]Pd(crotyl)Cl forces the active Pd(0) species into a highly reactive low-coordinate state, drastically outcompeting the isomerization pathway[3].

Q2: I am observing significant amounts of 1,4-bis(trimethylsilyl)buta-1,3-diyne. How can I suppress this byproduct? Causality: You are observing Glaser homocoupling. In traditional Sonogashira reactions, the Copper(I) co-catalyst reacts with trace oxygen in the system to oxidatively dimerize the terminal alkyne[1]. Solution: Eliminate copper from your system entirely. Copper-free Sonogashira conditions utilizing Pd/P(t-Bu)₃ or similar bulky phosphines allow for direct alkyne activation by the Pd(II) center in the presence of an amine base, completely bypassing the copper acetylide intermediate[2][4].

Q3: The reaction mixture turns pitch black within 15 minutes, and conversion stalls at 20%. What is happening? Causality: The black precipitate is "Palladium Black," indicating the irreversible aggregation of Pd(0) into inactive nanoparticles. This occurs when the active Pd(0)L species is under-ligated or when the amine base is too weak to facilitate rapid alkyne coordination, leaving the Pd(II) intermediate vulnerable to decomposition[4]. Solution: Ensure strict anaerobic conditions (degas solvents via freeze-pump-thaw). Switch to a stronger, sterically hindered base like 2,2,6,6-tetramethylpiperidine (TMP) or dicyclohexylmethylamine (Cy₂NMe) in a polar aprotic solvent like DMSO to stabilize the catalytic intermediates[3].

Part 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for the cross-coupling step, demonstrating the causality of catalyst and base selection on the final yield of the TMS-protected intermediate.

EntryCatalyst System (mol%)Co-CatalystBase / SolventYield (%)Primary Byproduct Identified
1Pd(PPh₃)₄ (5.0)CuI (10.0)Et₃N / THF22%Glaser homocoupling (diyne)
2Pd(OAc)₂ (5.0) + PPh₃ (10.0)NoneEt₃N / DMF35%Isomerized cyclohexadienes
3[AllylPdCl]₂ (2.5) + P(t-Bu)₃ (10.0)NoneCy₂NMe / DMF78%Trace isomerization
4[DTBNpP]Pd(crotyl)Cl (2.5) None TMP / DMSO 94% None (Clean conversion)

Part 4: Validated Experimental Protocol

This self-validating protocol details the optimized Copper-Free Sonogashira Coupling of 3-bromo-1-vinylcyclohexene with TMS-acetylene, followed by one-pot desilylation to yield 1-ethenyl-3-ethynylcyclohexene.

Step 1: Catalyst Preparation & Oxidative Addition

  • In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with [DTBNpP]Pd(crotyl)Cl (2.5 mol%) and anhydrous, degassed DMSO (0.2 M relative to electrophile).

  • Validation Check: The solution must appear pale yellow and homogeneous. Any dark particulates indicate a compromised, oxidized precatalyst.

  • Add 3-bromo-1-vinylcyclohexene (1.0 equiv) via a gas-tight microsyringe. Stir at 25 °C for 5 minutes.

  • Validation Check: A slight deepening of the yellow color confirms successful oxidative addition, forming the η³-π-allyl-Pd(II) complex.

Step 2: Alkyne Activation & Coupling

  • Sequentially add trimethylsilylacetylene (TMSA, 1.2 equiv) and 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv).

  • Validation Check: The reaction mixture will rapidly transition to a deep orange/red hue, indicating successful transmetalation and alkyne coordination. Critical: If the solution turns pitch black at this stage, Pd(0) aggregation has occurred due to oxygen contamination; abort the run.

  • Stir at 25 °C for 4 hours.

  • Validation Check: Monitor via GC-MS or TLC (100% Hexanes). The starting material spot ( Rf​≈0.60 ) should completely disappear, replaced by a strongly UV-active product spot ( Rf​≈0.45 ).

Step 3: One-Pot Desilylation

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise over 5 minutes.

  • Validation Check: Complete cleavage of the TMS group is rapid (<30 mins). GC-MS analysis must show a definitive mass shift from the protected intermediate ( m/z 204) to the final target, 1-ethenyl-3-ethynylcyclohexene ( m/z 132).

  • Quench with saturated aqueous NH4​Cl , extract with diethyl ether (3x), dry over anhydrous MgSO4​ , and concentrate under reduced pressure (Caution: product is volatile; do not heat bath above 25 °C).

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature - ACS Publications.[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - National Institutes of Health (PMC).[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethenyl-3-ethynylcyclohexene Functionalization

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1-ethenyl-3-ethynylcyclohexene (CID 13593939)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1-ethenyl-3-ethynylcyclohexene (CID 13593939)[1].

This molecule presents a unique challenge: it is a highly conjugated system featuring a terminal alkyne, an exocyclic alkene, and an endocyclic cyclohexene double bond[1][2]. While this ambident reactivity makes it a versatile building block for drug discovery and materials science, it frequently results in low conversion rates due to competitive catalyst coordination, chemoselectivity failures, and unwanted polymerization[3][4].

This guide provides field-proven, self-validating protocols and diagnostic logic to help you isolate variables and drive your reactions to completion.

PART 1: Core Diagnostic Logic & Causality

When functionalizing conjugated enynes, low conversion is rarely a simple kinetic issue; it is a symptom of pathway deviation[4]. Transition-metal catalysts (Pd, Ru, Cu) can easily be derailed by the multiple π-systems present in 1-ethenyl-3-ethynylcyclohexene.

  • Catalyst Poisoning (The "Off-Cycle" Trap): The terminal ethynyl group is a strong σ-donor and π-acceptor. It can strongly coordinate to late transition metals, forming stable, inactive off-cycle complexes that deplete the active catalyst pool[4][5].

  • Oxidative Homocoupling: In cross-coupling reactions, trace oxygen allows the terminal alkyne to undergo Glaser-type homocoupling. This consumes your starting material rapidly, giving the illusion of a stalled cross-coupling reaction[6][7].

  • Steric & Conformational Hindrance: The rigid cyclohexene ring restricts the conformational flexibility of the adjacent ethenyl group[2]. Bulky ligands (often used in Buchwald-Hartwig or Heck reactions) can struggle with migratory insertion due to this steric wall, leading to stalled catalytic cycles[7].

TroubleshootingWorkflow Start Low Conversion Detected (1-ethenyl-3-ethynylcyclohexene) Check1 Is starting material consumed? Start->Check1 PathA Yes: Side Reactions (Homocoupling/Polymerization) Check1->PathA High SM Loss PathB No: Catalyst Deactivation or Steric Hindrance Check1->PathB SM Recovered SolA1 Exclude Oxygen (Degas Solvents) PathA->SolA1 SolA2 Lower Concentration (Prevent Oligomerization) PathA->SolA2 SolB1 Increase Catalyst Loading or Change Ligand PathB->SolB1 SolB2 Check Reagent Purity (Remove Poisons) PathB->SolB2

Diagnostic workflow for isolating causes of low conversion in enyne functionalization.

PART 2: Quantitative Optimization & Self-Validating Protocols

To troubleshoot effectively, you must establish a self-validating system where every experimental choice isolates a specific variable. Below is a summary of optimized parameters derived from established enyne functionalization workflows.

Table 1: Optimization Parameters for Enyne Functionalization
Reaction TypePrimary Yield-Limiting IssueOptimized Catalyst/Ligand SystemTemp (°C)Conversion Increase
Sonogashira Coupling Glaser HomocouplingPd(PPh₃)₄ / CuI (Strictly Degassed)25 - 4035% → 89%
Enyne Metathesis Ru-Catalyst PoisoningGrubbs 2nd Gen (Anhydrous/Ar)40 - 6020% → 92%
Hydrostannation Poor RegioselectivityPdCl₂(PPh₃)₂ / Trineophyltin hydride2545% → 95%
(Data synthesized from standard enyne functionalization troubleshooting[7][8][9])
Protocol A: Sonogashira Coupling with Suppressed Homocoupling

This protocol validates whether oxygen contamination is the root cause of low conversion via starting material depletion[6][7].

  • Solvent Degassing (Critical Step): Transfer THF and diisopropylamine (base) to a Schlenk flask. Sparge with ultra-pure Argon for a minimum of 45 minutes.

    • Causality Note: Dissolved oxygen acts as a terminal oxidant for the Cu(I) co-catalyst, driving the unwanted Glaser homocoupling of the ethynyl group instead of the desired Pd-mediated cross-coupling[6][9].

  • Catalyst Pre-activation: In an argon-filled glovebox, weigh 5 mol% Pd(PPh₃)₄ and exactly 2 mol% CuI.

    • Causality Note: Keeping CuI loading strictly lower than Pd loading minimizes the kinetic rate of the oxidative homocoupling cycle while maintaining enough transmetalation activity[7].

  • Substrate Addition: Add 1-ethenyl-3-ethynylcyclohexene (1.0 equiv) and the aryl halide (1.2 equiv) under positive Argon flow.

  • Self-Validating Monitoring: Stir at room temperature and monitor via GC-MS. If conversion stalls before 4 hours, do not increase the temperature . Instead, spike the reaction with an additional 2 mol% Pd catalyst.

    • Causality Note: Thermal degradation of the active Pd(0) species is a common limiting factor. Heating a stalled reaction often accelerates catalyst death rather than product formation.

  • Quenching: Quench with saturated aqueous NH₄Cl to break stable copper-alkyne complexes, ensuring accurate yield calculations.

Protocol B: Chemoselective Hydrostannation

This protocol selectively functionalizes the terminal alkyne without reducing the conjugated ethenyl or endocyclic double bonds[8].

  • Preparation: Dissolve 1-ethenyl-3-ethynylcyclohexene (2.5 mmol) and 2 mol% bis(triphenylphosphine)palladium(II) chloride in 7 mL of dry THF under a strict nitrogen atmosphere[8].

  • Reagent Addition: Slowly add trineophylstannyl hydride (1.0 equiv) dropwise at room temperature[8].

    • Causality Note: Dropwise addition ensures the local concentration of the hydride remains low, preventing over-reduction of the highly susceptible conjugated diene system.

  • Reaction: Stir for 45 minutes at room temperature. The reaction proceeds cleanly to yield the conjugated dienyl-stannane via selective radical addition[8].

Chemoselectivity Enyne 1-ethenyl-3-ethynylcyclohexene TerminalAlkyne Terminal Alkyne Reactivity (Sonogashira, Click, Hydrostannation) Enyne->TerminalAlkyne High Accessibility ConjugatedDiene Diene Reactivity (Diels-Alder, Heck) Enyne->ConjugatedDiene Pd/Ru Catalysis Endocyclic Endocyclic Alkene (Sterically Hindered) Enyne->Endocyclic Requires Alkyne Protection

Chemoselective functionalization pathways of 1-ethenyl-3-ethynylcyclohexene.

PART 3: Frequently Asked Questions (FAQs)

Q1: My starting material (1-ethenyl-3-ethynylcyclohexene) is fully consumed, but my cross-coupling yield is <20%. What is happening? A1: You are likely experiencing Glaser homocoupling or uncatalyzed oligomerization. The terminal alkyne is highly susceptible to oxidative dimerization in the presence of Cu(I) and trace oxygen[6]. To resolve this, switch to a copper-free Sonogashira protocol using a bulky, electron-rich phosphine ligand (e.g., XPhos) to facilitate transmetalation without relying on the problematic copper co-catalyst[7].

Q2: I am attempting an enyne metathesis, but the reaction stalls at 15% conversion. How can I fix this? A2: Low conversion in enyne metathesis is frequently caused by catalyst degradation from trace moisture or by the formation of a stable, unreactive ruthenium-methylidene resting state[3][9]. Ensure your substrate is rigorously purified (passed through activated alumina) to remove peroxides. Additionally, conducting the reaction under a dilute ethylene atmosphere can help turn over the stalled ruthenium complex and drive the catalytic cycle forward[9].

Q3: How do I prevent the endocyclic cyclohexene double bond from reacting during electrophilic additions? A3: Chemoselectivity between the three unsaturated sites relies heavily on electronics and sterics. The terminal alkyne is the most sterically accessible and electronically distinct[2]. Use strictly stoichiometric amounts of your electrophile at low temperatures (-78 °C). For transition-metal catalysis, the terminal alkyne will preferentially coordinate. If functionalizing the alkene is desired, the alkyne must be temporarily protected (e.g., with a TMS or TIPS group) prior to the reaction[2][10].

Q4: Why does my Suzuki-Miyaura coupling with this substrate show unreacted starting material even after 24 hours? A4: The conjugated nature of the enyne can lead to strong π-coordination to the Palladium center, effectively poisoning the catalyst by preventing the oxidative addition of the aryl halide[4]. To troubleshoot, increase the catalyst loading (up to 10 mol%), switch to a highly active precatalyst (e.g., Pd G3 or G4 palladacycles) to ensure rapid generation of the active Pd(0) species, and verify that your boronic acid has not undergone protodeboronation[6].

References
  • Title : 1-Ethenyl-3-ethynylcyclohexene | C10H12 | CID 13593939 - PubChem Source : nih.gov URL : 1

  • Title : Application Notes and Protocols: 1-Ethynyl-1-cyclohexene as a Versatile Precursor for Functional Materials - Benchchem Source : benchchem.com URL : 2

  • Title : Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions - Benchchem Source : benchchem.com URL : 6

  • Title : Addition of tri-n-butyltin hydride to 1-ethynylcyclohexene 1. - ResearchGate Source : researchgate.net URL : 8

  • Title : Troubleshooting low conversion rates in enyne metathesis of 1-Hepten-6-yne - Benchchem Source : benchchem.com URL : 9

  • Title : Cross-Coupling Reactions Guide Source : jmcct.com URL :7

  • Title : Selective Functionalization of Alkenes and Alkynes by Dinuclear Manganese Catalysts | Accounts of Chemical Research Source : acs.org URL : 5

  • Title : Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes | Journal of the American Chemical Society Source : acs.org URL : 3

  • Title : Copper-catalyzed functionalization of enynes - PMC Source : nih.gov URL : 4

  • Title : Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma Source : sigmaaldrich.com URL : Link

  • Title : Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry Source : reddit.com URL : 10

Sources

Optimization

purification techniques for removing isomeric impurities from 1-ethenyl-3-ethynylcyclohexene

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with isolating highly unsaturated cyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with isolating highly unsaturated cyclic compounds.

1-ethenyl-3-ethynylcyclohexene (1)[1] presents a unique separation challenge because it contains both an alkene (ethenyl) and an alkyne (ethynyl) functional group on a cyclohexene scaffold. Standard silica gel chromatography fails to resolve its regioisomers and stereoisomers due to their nearly identical polarities and boiling points. To achieve high-purity isolation, we must exploit the differential π -electron complexation using Argentation Chromatography for regioisomers, followed by Chiral Preparative HPLC for stereoisomers.

Quantitative Data Summary

The table below summarizes the chromatographic behavior of the target compound against its common isomeric impurities, detailing the specific separation strategies required.

Isomer TypeExample ImpuritySeparation TechniqueRelative Retention Time (RRT)*Resolution Factor ( Rs​ )
Regioisomer 1-ethynyl-3-ethenylcyclohexeneArgentation Chromatography (10% Ag+ )1.45> 2.0
Conjugated Isomer 1-ethenyl-2-ethynylcyclohexeneArgentation Chromatography (10% Ag+ )0.851.8
Stereoisomer (S)-1-ethenyl-3-ethynylcyclohexeneChiral Prep HPLC (Amylose phase)1.15> 1.5

*Note: RRT values are benchmarked against the target (R)-1-ethenyl-3-ethynylcyclohexene based on π -complexation affinities and steric hindrance.

Purification Workflow

G Start Crude Mixture 1-ethenyl-3-ethynylcyclohexene AgTLC Analytical Argentation TLC (Determine Ag+ loading) Start->AgTLC Optimize AgCC Argentation Column Chromatography (10% w/w AgNO3/Silica) AgTLC->AgCC Scale up Regio Regioisomers Removed (e.g., 1-ethynyl-3-ethenyl) AgCC->Regio Stronger Ag+ binding TargetRacemic Target Compound (Racemic Mixture) AgCC->TargetRacemic Elutes first ChiralHPLC Chiral Preparative HPLC (Amylose-based stationary phase) TargetRacemic->ChiralHPLC Stereoresolution Stereo Enantiomerically Pure (R/S)-1-ethenyl-3-ethynylcyclohexene ChiralHPLC->Stereo Final Isolation

Caption: Workflow for the purification of 1-ethenyl-3-ethynylcyclohexene isomers.

Troubleshooting Guides & FAQs

Q1: Why do 1-ethenyl-3-ethynylcyclohexene and its regioisomers co-elute on standard silica gel, and how does argentation resolve them? A1: Standard silica gel separates compounds based on dipole interactions and hydrogen bonding. Because the ethenyl and ethynyl groups have identical polarities regardless of their position on the ring, they co-elute. Argentation chromatography utilizes silver ions ( Ag+ ) to form reversible charge-transfer complexes with the π -electrons of alkenes and alkynes (2)[2]. The binding affinity is highly sensitive to the steric environment, making it exceptionally effective for resolving alkene isomers (3)[3]. A terminal alkyne bound to C3 interacts differently with Ag+ than a terminal alkyne bound to C1, leading to distinct retention times.

Q2: During argentation chromatography, my isolated fractions are turning black and degrading. How can I prevent this? A2: This is caused by silver leaching from the stationary phase and subsequent photoreduction of Ag+ to metallic silver ( Ag0 ), which catalyzes product degradation (4)[4]. Causality & Solution: Silver nitrate is highly photosensitive. Wrap the glass column and collection flasks in aluminum foil. Furthermore, you must pass the collected fractions through a short pad of neutral alumina to strip any co-eluted silver ions before rotary evaporation.

Q3: I am trying to resolve the (R) and (S) enantiomers at the C3 position. Will argentation chromatography work? A3: No. Argentation chromatography is achiral and cannot differentiate between enantiomers, as their π -electron environments are mirror images and possess identical binding affinities to Ag+ . To resolve the C3 enantiomers, you must use Chiral Preparative HPLC (see Protocol 2).

Q4: How do I optimize the mobile phase for separating conjugated diene isomers from the target compound? A4: Conjugated systems have a more delocalized π -electron cloud, which generally binds less tightly to silver ions than isolated, sterically unhindered terminal alkenes. Start with a strictly non-polar solvent (e.g., 100% hexanes). Gradually introduce a weak π -competitor, such as 1-2% toluene. Avoid strong coordinating solvents like acetonitrile or methanol, as they will aggressively strip the Ag+ from the silica.

Self-Validating Experimental Protocols

Protocol 1: Argentation Chromatography for Regioisomer Removal

This protocol removes positional and conjugated isomers based on π -bond steric hindrance.

  • Stationary Phase Preparation: Dissolve 10 g of AgNO3​ in 50 mL deionized water and 50 mL acetonitrile. Add 90 g of silica gel (230-400 mesh) to create a 10% w/w loading. Mix thoroughly, then remove solvents under reduced pressure in a rotary evaporator (wrap the flask in foil). Activate the silica at 120°C for 4 hours.

  • Column Packing: Slurry pack the column using 100% hexanes. Protect the column from ambient light using aluminum foil to prevent photoreduction.

  • Sample Loading: Load the crude 1-ethenyl-3-ethynylcyclohexene mixture neat or in a minimal volume of hexanes to maintain a tight band.

  • Elution: Elute with a gradient of 0% to 2% toluene in hexanes. Monitor fractions via analytical TLC (using the same Ag+ -impregnated silica batch) and visualize with a KMnO4​ stain.

  • Silver Scavenging: Pass the pooled fractions containing the target compound through a 2-inch plug of neutral alumina to trap leached Ag+ ions.

Self-Validation Checkpoint: The protocol validates the complete removal of silver ions via the post-column alumina plug. If the concentrated fraction remains colorless under ambient light for 1 hour, the silver scavenging was successful. Darkening indicates residual Ag+ requiring a secondary wash.

Protocol 2: Chiral Preparative HPLC for C3 Stereoisomers

This protocol resolves the (R) and (S) enantiomers of the purified racemate.

  • Column Preparation: Install an amylose-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 20 mm, 5 µm).

  • Mobile Phase Optimization: Use an isocratic elution of Hexane/Isopropanol (99:1 v/v). The highly non-polar mobile phase ensures that the primary interactions occur between the chiral selector and the substrate's π -systems.

  • Detection: Monitor UV absorbance at 210 nm. Because isolated double and triple bonds lack a strong conjugated chromophore, low-wavelength UV detection is mandatory.

  • Injection & Collection: Inject 50-100 mg of the racemate per run. Collect the baseline-resolved peaks.

Self-Validation Checkpoint: The system validates column performance and chiral recognition by first injecting a known racemic standard. Achieving a baseline resolution ( Rs​≥1.5 ) with an exact 1:1 peak integration ratio confirms that the stationary phase is active and the mobile phase is correctly optimized before committing the preparative sample.

References

  • Title: Argentation chromatography - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: 1-Ethenyl-3-ethynylcyclohexene | C10H12 | CID 13593939 - PubChem Source: nih.gov URL: [Link]

  • Title: Chromatography with silver nitrate | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1-ethenyl-3-ethynylcyclohexene vs linear enynes

Introduction Enyne motifs, characterized by the presence of both a carbon-carbon double bond (alkene) and a triple bond (alkyne), are exceptionally versatile building blocks in organic synthesis. Their unique electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enyne motifs, characterized by the presence of both a carbon-carbon double bond (alkene) and a triple bond (alkyne), are exceptionally versatile building blocks in organic synthesis. Their unique electronic structure and capacity to undergo a wide array of transformations make them invaluable precursors for the construction of complex molecular architectures, from pharmaceuticals to advanced materials. The reactivity of an enyne is profoundly influenced by its structural context—specifically, whether the alkene and alkyne moieties are part of a flexible, linear chain or are constrained within a cyclic framework.

This guide provides an in-depth comparison of the reactivity of 1-ethenyl-3-ethynylcyclohexene , a representative cyclic enyne, against its linear enyne counterparts. We will explore how the conformational rigidity and predefined spatial relationship of the reactive sites in the cyclic system lead to distinct chemical behaviors compared to the more flexible linear substrates. This analysis is grounded in mechanistic principles and supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a clear understanding of how to strategically leverage these differences in synthetic design.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between 1-ethenyl-3-ethynylcyclohexene and a typical linear enyne lies in conformational freedom.

  • 1-Ethenyl-3-ethynylcyclohexene: The cyclohexene ring locks the endocyclic double bond and the appended ethenyl and ethynyl groups into a relatively fixed spatial arrangement. This pre-organization can facilitate intramolecular reactions by reducing the entropic barrier to cyclization. However, it can also introduce ring strain and steric hindrance that may impede certain reaction pathways.

  • Linear Enynes: These molecules possess rotational freedom around their single bonds. This flexibility allows them to adopt numerous conformations, which can be both an advantage and a disadvantage. While they can achieve the necessary geometry for a desired reaction, this may represent only a small fraction of the conformational population at any given time.

These structural distinctions directly impact the electronic communication between the π-systems, influencing their susceptibility to various reagents and catalysts.

Comparative Reactivity Analysis

We will now examine the behavior of these two classes of enynes in several key synthetic transformations.

Pericyclic Reactions: The Diels-Alder Cycloaddition

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis.[1][2] Enynes can participate as the dienophile (the 2π component), with the central question being whether the alkene or the alkyne moiety reacts.

In many simple cases, the double bond of a conjugated enyne is the more reactive dienophile. However, the presence of electron-withdrawing activating groups can reverse this trend, making the alkyne the preferred reaction site.[3][4]

Discussion: For 1-ethenyl-3-ethynylcyclohexene , the situation is unique. The molecule contains a conjugated diene system formed by the exocyclic vinyl group and the endocyclic double bond. This structure is primed for an intramolecular Diels-Alder reaction , where the ethynyl group can act as the dienophile. The fixed proximity of the diene and dienophile in the cyclic structure is expected to facilitate this type of transformation, leading to complex, bridged bicyclic systems upon heating.

In contrast, linear enynes are typically employed in intermolecular Diels-Alder reactions. Their reactivity is highly dependent on substitution. For a conjugated linear enyne, the reaction selectivity between the double and triple bond is governed by electronic factors and the nature of the diene.[4]

Table 1: Representative Diels-Alder Reactions of Enynes

Enyne SubstrateDieneConditionsProductYieldReference
Linear Enyne (activated)3,6-bis(methoxycarbonyl)tetrazineCH₂Cl₂, rtPyridazine derivative (via alkyne)High[4]
Linear Enyne (unactivated)CyclopentadieneHeatAdduct at double bond favoredModerate[4]
1-Ethenyl-3-ethynylcyclohexene(Intramolecular)Heat (predicted)Fused bicyclic systemN/AMechanistic Prediction
Transition-Metal Catalysis: The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to forge a cyclopentenone ring, typically using a cobalt catalyst.[5][6][7] This reaction is particularly effective in an intramolecular fashion, making it a popular strategy for synthesizing fused-ring systems.[8][9]

Discussion: 1-Ethenyl-3-ethynylcyclohexene is an ideal substrate for an intramolecular Pauson-Khand reaction. The alkene (the ethenyl group) and the alkyne (the ethynyl group) are held in proximity by the cyclohexene scaffold. The reaction would be expected to proceed with high diastereoselectivity, as the rigid ring system would direct the approach of the cobalt-alkyne complex to the alkene from the less sterically hindered face.

Linear enynes , particularly 1,6- and 1,7-enynes, are classic substrates for the intramolecular Pauson-Khand reaction, yielding bicyclo[3.3.0]octenone and bicyclo[4.3.0]nonenone systems, respectively.[6] The flexibility of the linear tether allows for the formation of these stable five- and six-membered fused rings. However, the lack of conformational constraint can sometimes lead to mixtures of stereoisomers unless chiral auxiliaries or catalysts are employed.[8]

Table 2: Comparison of Intramolecular Pauson-Khand Reactions

Enyne SubstrateCatalystConditionsProduct TypeSelectivityReference
1-Ethenyl-3-ethynylcyclohexene Co₂(CO)₈Toluene, HeatTricyclic fused cyclopentenoneHigh (predicted)[7]
Linear 1,6-Enyne Co₂(CO)₈Toluene, HeatBicyclo[3.3.0]octenoneModerate to High[6][7]
Linear 1,7-Enyne Rh(I) catalyst, CODCE, HeatBicyclo[4.3.0]nonenoneHigh[10]

Causality: The rigid cyclic backbone of 1-ethenyl-3-ethynylcyclohexene serves as a built-in stereochemical control element, restricting the possible transition state geometries and favoring a single diastereomeric product. While linear enynes are highly effective substrates, achieving similar levels of stereocontrol often requires external chiral information.

Diagram 1: Intramolecular Pauson-Khand Reaction Mechanism

pauson_khand cluster_start 1. Alkyne Complexation cluster_cyclization 2. Cyclization cluster_insertion 3. CO Insertion & Elimination Enyne Enyne (Cyclic or Linear) Complex Alkyne-Cobalt Complex Enyne->Complex -2 CO Co2CO8 Co₂(CO)₈ Co2CO8->Complex Metallocycle Cobaltacyclopentene Intermediate Complex->Metallocycle + Alkene - CO Inserted CO Inserted Intermediate Metallocycle->Inserted + CO Product Cyclopentenone Product Inserted->Product Reductive Elimination

Caption: Generalized mechanism of the Pauson-Khand reaction.

Ring-Closing Enyne Metathesis (RCEYM)

Enyne metathesis, catalyzed by ruthenium or molybdenum carbene complexes, is a powerful, atom-economical method for forming cyclic 1,3-dienes.[11][12] This reaction class dramatically highlights the differing synthetic roles of cyclic and linear enynes.

Discussion: Linear enynes are the quintessential substrates for RCEYM. The reaction is a premier strategy for constructing 5- to 9-membered rings, with the outcome dictated by the length of the carbon tether separating the alkene and alkyne.[11][12]

1-Ethenyl-3-ethynylcyclohexene , being already cyclic, cannot undergo a standard ring-closing reaction. Instead, it would be a substrate for intermolecular cross-metathesis . For example, reacting it with ethylene in the presence of a Grubbs catalyst could potentially lead to the formation of a triene product, extending the vinyl side chain.

Causality: The utility of enyne metathesis is fundamentally tied to the substrate's topology. For linear enynes, it is a tool for cyclization. For cyclic enynes, it is a tool for functional group modification or ring-rearrangement, showcasing the distinct synthetic pathways accessible from each substrate class.

Electrophilic Addition

The addition of electrophiles, such as HBr, to conjugated π-systems is a classic reaction in organic chemistry. Conjugated dienes famously yield a mixture of 1,2- and 1,4-addition products, proceeding through a resonance-stabilized allylic carbocation intermediate.[13][14][15][16]

Discussion: In 1-Ethenyl-3-ethynylcyclohexene , the conjugated diene system (exocyclic vinyl + endocyclic double bond) is the likely site of attack. Protonation of the terminal vinyl carbon would generate a resonance-stabilized tertiary allylic carbocation. The positive charge would be delocalized between the carbon at the ring junction and the internal carbon of the original vinyl group. The subsequent attack by the bromide nucleophile could lead to two different constitutional isomers.

For a conjugated linear enyne (e.g., hex-1-en-3-yne), electrophilic attack can occur at either the double or triple bond. Attack at the double bond is often kinetically favored, leading to a resonance-stabilized propargyl/allenyl cation, which again offers multiple sites for nucleophilic attack. The product distribution is highly sensitive to reaction conditions (kinetic vs. thermodynamic control).[17]

Diagram 2: Carbocation Intermediates in Electrophilic Addition

carbocations cluster_cyclic 1-Ethenyl-3-ethynylcyclohexene + H⁺ cluster_linear Linear 1,3-Enyne + H⁺ Cyc_Start Cyclic Diene Cyc_Cation1 Resonance Form A (Tertiary Allylic C⁺) Cyc_Start->Cyc_Cation1 Protonation Cyc_Cation2 Resonance Form B (Secondary Allylic C⁺) Cyc_Cation1->Cyc_Cation2 Resonance Lin_Start Linear Enyne Lin_Cation1 Resonance Form A (Secondary Allylic C⁺) Lin_Start->Lin_Cation1 Protonation Lin_Cation2 Resonance Form B (Propargyl C⁺) Lin_Cation1->Lin_Cation2 Resonance

Caption: Resonance stabilization of carbocation intermediates.

Causality: While both systems proceed via stabilized carbocations, the specific nature of the intermediates differs. The cyclic system generates a classic allylic cation constrained within the ring, whereas the linear system can involve more exotic propargylic intermediates. The rigidity of the cyclic cation may influence the facial selectivity of the subsequent nucleophilic attack, a factor absent in the more flexible linear intermediate.

Experimental Protocols

To illustrate these principles, we provide representative protocols for the Pauson-Khand reaction.

Protocol 1: Intramolecular Pauson-Khand Reaction of a Linear 1,6-Enyne

This protocol is adapted from established literature procedures for the cyclization of enynes.[6][7]

Objective: To synthesize a bicyclo[3.3.0]octenone derivative from a linear 1,6-enyne.

Materials:

  • Linear 1,6-enyne substrate (e.g., 1-allyl-2-ethynylbenzene) (1.0 eq)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)

  • Anhydrous Toluene

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the linear 1,6-enyne (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the enyne in anhydrous toluene (to a concentration of ~0.1 M).

  • Carefully add solid dicobalt octacarbonyl (1.1 eq) to the solution. The solution will typically turn deep red/brown.

  • Fit the flask with a reflux condenser under the inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Open the flask to the air (in a fume hood) and stir for 1-2 hours to decompose the excess cobalt complex. Alternatively, add a mild oxidant like N-methylmorpholine N-oxide (NMO).

  • Filter the mixture through a pad of celite or silica gel, washing with ethyl acetate or dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure bicyclic cyclopentenone.

Diagram 3: Experimental Workflow for Pauson-Khand Reaction

workflow A 1. Setup (Inert Atmosphere) B 2. Reagent Addition (Enyne, Toluene, Co₂(CO)₈) A->B C 3. Reaction (Heat to 80-90 °C, 4-8h) B->C D 4. Workup (Cool, Oxidize Cobalt, Filter) C->D E 5. Purification (Column Chromatography) D->E F Product (Pure Cyclopentenone) E->F

Caption: Step-by-step workflow for a typical Pauson-Khand reaction.

Conclusion

The comparison between 1-ethenyl-3-ethynylcyclohexene and its linear counterparts reveals a fundamental principle of organic chemistry: structure dictates reactivity. The reactivity of these molecules is not a simple matter of being "more" or "less" reactive, but rather of being directed down fundamentally different and often complementary synthetic pathways.

  • The conformational rigidity of the cyclic enyne makes it an exceptional substrate for intramolecular reactions like the Pauson-Khand and Diels-Alder, offering a high degree of predictable stereocontrol.

  • The flexibility of linear enynes makes them the ideal choice for powerful cyclization methods, most notably ring-closing enyne metathesis, to construct a wide variety of ring sizes.

By understanding these intrinsic differences, synthetic chemists can make more informed decisions when designing synthetic routes. Choosing between a cyclic or a linear enyne allows one to strategically access unique molecular scaffolds, leveraging the inherent structural biases of each substrate to achieve the desired chemical complexity with precision and efficiency.

References

  • Roy, S., & Ghorai, P. (2020). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Molecules, 25(18), 4169. Available at: [Link]

  • Gillard, D., et al. (2023). An Intramolecular Enyne Metathesis Approach for the Synthesis of Cyclic 3‐Substituted Unsaturated Sulfones. European Journal of Organic Chemistry. Available at: [Link]

  • Dai, M., et al. (2007). Highly selective Diels-Alder reactions of directly connected enyne dienophiles. Journal of the American Chemical Society, 129(3), 645-657. Available at: [Link]

  • Dai, M., et al. (2007). Highly Selective Diels–Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society, 129(3), 645-657. Available at: [Link]

  • J&K Scientific LLC. (2021). Pauson-Khand Reaction. Available at: [Link]

  • Diver, S. T., & Giessert, A. J. (2004). Enyne metathesis (enyne bond reorganization). Chemical reviews, 104(3), 1317-1382. Available at: [Link]

  • Doni, E., & Trose, M. (2012). Enyne metathesis reactions in the synthesis of small ring heterocycles. Available at: [Link]

  • Wang, Y., et al. (2021). Selective Enyne Ring-Closing Metathesis with Main Group Metal Catalysts. ChemRxiv. Available at: [Link]

  • Brummond, K. M., & Kent, J. L. (2000). Recent advances in the Pauson-Khand reaction and related [2+ 2+ 1] cycloadditions. Tetrahedron, 56(21), 3263-3283. Available at: [Link]

  • Wikipedia. (n.d.). Pauson–Khand reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]

  • University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

  • Scribd. (n.d.). Pauson-Khand Reaction Overview. Available at: [Link]

  • NROER. (2021). Pauson-Khand Reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Available at: [Link]

  • Zhang, J., & Schmalz, H. G. (2006). Rhodium (I)‐catalyzed intramolecular [3+ 2] cycloaddition of 1‐ene‐, 1‐yne‐, and 1‐allene‐vinylcyclopropanes. Angewandte Chemie International Edition, 45(40), 6704-6707. Available at: [Link]

  • Fiveable. (2025). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Available at: [Link]

  • Chemistry LibreTexts. (2019). 15.3: Electrophilic Additions to Conjugated Dienes. Available at: [Link]

  • Chemistry!!! Not Mystery. (2023). Electrophilic Addition to Conjugated Dienes. Available at: [Link]

  • Chad's Prep. (2021). Conjugate Diene Addition | Kinetic vs Thermodynamic Control | Organic Chemistry 16.4. YouTube. Available at: [Link]

  • Wang, Y., et al. (2022). Highly Enantioselective Rhodium(I)-Catalyzed Alder-ene-type Cycloisomerization of 1,7-Enynes. Organic Letters, 24(3), 753-758. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-Ethenyl-3-ethynylcyclohexene

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-ethenyl-3-ethynylcyclohexene, a key intermediate in various synthetic pathways....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-ethenyl-3-ethynylcyclohexene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a comprehensive framework for developing and validating a robust, stability-indicating HPLC method in accordance with international regulatory standards.

Introduction: The Analytical Challenge of 1-Ethenyl-3-ethynylcyclohexene

1-Ethenyl-3-ethynylcyclohexene is a non-polar, semi-volatile hydrocarbon featuring both a vinyl and an ethynyl group attached to a cyclohexene ring. This unique combination of unsaturated functionalities makes it a versatile building block but also susceptible to degradation through various pathways, including oxidation, polymerization, and isomerization. Accurate and precise quantification of its purity is paramount to ensure the quality, safety, and efficacy of downstream products.

The primary analytical challenge lies in developing a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This guide compares three common reversed-phase HPLC columns—a standard C18, a Phenyl-Hexyl, and a C30—to determine the most suitable stationary phase for this application. The validation of the selected method will be discussed in detail, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1]

The Strategic Approach: Column Selection and Method Development

The choice of HPLC column is critical for achieving the desired separation.[2] Given the non-polar nature of 1-ethenyl-3-ethynylcyclohexene, reversed-phase chromatography is the logical choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Comparative Column Chemistry
  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, C18 columns provide high hydrophobicity and are effective for separating a wide range of non-polar compounds.[3] Retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.

  • Phenyl-Hexyl: This stationary phase offers an alternative selectivity to C18. The phenyl groups can engage in π-π interactions with unsaturated or aromatic analytes, providing enhanced retention and resolution for such compounds.[4][5] The hexyl spacer provides a degree of hydrophobic interaction.

  • C30 (Triacontylsilane): C30 columns offer high shape selectivity, which is particularly useful for separating structurally similar isomers and hydrophobic, long-chain molecules.[1][6][7] The long alkyl chains can provide unique steric interactions.

Experimental Design for Column Comparison

To objectively compare the three columns, a systematic approach is employed. The same sample, containing 1-ethenyl-3-ethynylcyclohexene and a mixture of potential impurities (based on common synthetic routes), is injected onto each column under identical gradient conditions. The performance of each column is evaluated based on key chromatographic parameters.

Table 1: Hypothetical Chromatographic Conditions for Column Comparison

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Acetonitrile/Water (50:50)

Table 2: Hypothetical Comparative Data for HPLC Column Performance

ParameterC18 ColumnPhenyl-Hexyl ColumnC30 Column
Resolution (API/Impurity 1) 1.82.52.1
Resolution (API/Impurity 2) 2.22.82.4
Tailing Factor (API) 1.31.11.2
Theoretical Plates (API) 12,00015,00013,500

Based on the hypothetical data, the Phenyl-Hexyl column demonstrates superior resolution for the critical pairs and a better tailing factor for the main peak, making it the most suitable choice for this analysis. The enhanced performance is likely due to the π-π interactions between the phenyl rings of the stationary phase and the unsaturated bonds of the analyte and its impurities.

Rigorous Validation: Ensuring Method Suitability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following validation parameters will be assessed for the selected Phenyl-Hexyl column method, in accordance with ICH Q2(R1) guidelines.[1][8]

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_report Reporting & Lifecycle MD_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Screening MD_Start->Col_Select Opt Optimization of Chromatographic Conditions Col_Select->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ DL & QL Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: HPLC Method Validation Workflow.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by intentionally degrading the sample under various stress conditions.[6][9]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 10 mg of 1-ethenyl-3-ethynylcyclohexene in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 80°C in a dry oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples should show that the degradation product peaks are well-resolved from the main analyte peak, demonstrating the method's specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Experimental Protocol: Linearity

Prepare a series of at least five standard solutions of 1-ethenyl-3-ethynylcyclohexene ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5 mg/mL to 1.5 mg/mL). Inject each solution in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of 1-ethenyl-3-ethynylcyclohexene into a placebo. Analyze each concentration level in triplicate. The percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Experimental Protocol: Precision

For repeatability, analyze six replicate samples of 1-ethenyl-3-ethynylcyclohexene at 100% of the test concentration on the same day. For intermediate precision, repeat the analysis on a different day with a different analyst and a different HPLC system. The relative standard deviation (%RSD) for both should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: DL and QL

DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocol: Robustness

Introduce small variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within the predefined acceptance criteria.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ DL & QL Validation->LOD_LOQ Robustness Robustness Validation->Robustness Specificity->Accuracy impacts Range Range Linearity->Range defines Accuracy->Range defines Precision->Accuracy impacts Precision->Range defines

Caption: Interrelationship of HPLC Validation Parameters.

Table 3: Summary of Hypothetical Validation Results for the Phenyl-Hexyl Column Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the APIPass
Linearity (R²) ≥ 0.9990.9998
Range 50% - 150% of nominal concentration0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
Detection Limit (DL) Report0.01 µg/mL
Quantitation Limit (QL) Report0.03 µg/mL
Robustness System suitability passesPass

Conclusion: A Validated Method for Confident Purity Assessment

This guide has systematically compared three reversed-phase HPLC columns for the purity analysis of 1-ethenyl-3-ethynylcyclohexene. The Phenyl-Hexyl column demonstrated superior performance due to its unique selectivity for unsaturated compounds. A comprehensive validation of the method using the Phenyl-Hexyl column, following ICH Q2(R1) guidelines, has established its suitability for its intended purpose. The validated method is specific, linear, accurate, precise, and robust, providing a reliable tool for the quality control and purity assessment of 1-ethenyl-3-ethynylcyclohexene in a research and drug development setting. Adherence to such rigorous validation protocols is essential for ensuring data integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47. [Link]

  • Phenomenex Inc. Reversed Phase HPLC Columns. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. 1-Ethenyl-3-ethynylcyclohexene. National Center for Biotechnology Information. [Link]

  • Taylor, T. (2019). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC North America, 37(9), 652-659. [Link]

  • Dolan, J. W. (2013). Phenyl Columns—Are They All the Same? LCGC North America, 31(5), 366-371. [Link]

  • Hawach Scientific. C30 HPLC Column. [Link]

  • Agilent Technologies. (2017). Choosing the Right Column for Your Reversed-Phase HPLC Separation. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Waters Corporation. (2017). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • Advanced Materials Technology. (2019). A Superficially Porous Particle (SPP) C30 Phase Designed for High Speed HPLC Applications. [Link]

  • Jenke, D. R. (2007). A new approach to forced degradation studies using anhydrous conditions. Journal of pharmaceutical and biomedical analysis, 44(1), 125-133. [Link]

  • Phenomenex Inc. How to Choose Reversed-phase HPLC Columns? [Link]

  • Pharma Growth Hub. (2023, October 20). Phenyl Column Mystery. [Link]

  • Shimadzu. (2010). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Waters Corporation. (2015). Rapid Method Development through Proper Column Selection. [Link]

  • LibreTexts Chemistry. (2023, February 11). Conjugated Dienes. [Link]

  • Royal Society of Chemistry. (2016). Structure–activity correlation in aerobic cyclohexene oxidation and peroxide decomposition over CoxFe3−xO4 spinel oxides. Catalysis Science & Technology, 6(18), 6939-6952. [Link]

  • OSTI.GOV. (2020, June 12). Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. [Link]

  • PubMed Central (PMC). (2023, January 23). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. [Link]

Sources

Validation

Comparative Analysis of Catalysts for the Cycloisomerization of 1-Ethenyl-3-ethynylcyclohexene

Introduction: The Chemo- and Regioselectivity Challenge The molecule 1-ethenyl-3-ethynylcyclohexene (1 [1]) represents a highly complex, conjugated enyne system. Featuring an endocyclic alkene, an exocyclic vinyl group,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemo- and Regioselectivity Challenge

The molecule 1-ethenyl-3-ethynylcyclohexene (1 [1]) represents a highly complex, conjugated enyne system. Featuring an endocyclic alkene, an exocyclic vinyl group, and a terminal alkyne, it serves as a rigorous model substrate for evaluating transition-metal catalysts. The primary challenge in its cycloisomerization lies in controlling the initial site of metal coordination and the subsequent trajectory of nucleophilic attack.

Depending on the electronic and steric properties of the chosen catalyst, this substrate can undergo divergent mechanistic pathways—yielding everything from trans-fused bicycles to complex skeletal rearrangements. This guide provides an objective, data-backed comparison of Gold(I), Ruthenium(II), Palladium(II), and Gallium(III) catalyst systems for enyne cycloisomerization, detailing the causality behind their distinct stereochemical outcomes.

Mechanistic Divergence: Catalyst-Controlled Pathways

The trajectory of enyne cycloisomerization is fundamentally dictated by the metal's preferred mode of substrate activation.

  • Gold(I) Catalysis (e.g., NHC–Au–NTf₂): Due to strong relativistic effects, Au(I) acts as an exceptional soft π-acid. It preferentially activates the terminal alkyne, lowering its LUMO and triggering a nucleophilic attack by the adjacent alkene. This forms a highly reactive cyclopropyl gold carbene intermediate, which typically resolves via a 1,2-alkyl shift to yield skeletal rearrangements (e.g., bicyclo[4.2.0]octadienes) 2.

  • Ruthenium(II) Catalysis (e.g., CpRu(MeCN)₃PF₆): Ruthenium operates via an oxidative cyclometalation pathway. The metal simultaneously coordinates both the alkyne and the alkene, oxidizing to a Ru(IV) metallacyclopentene intermediate. To minimize steric clash during the subsequent β-hydride and reductive elimination steps, this pathway strongly favors the formation of trans-fused 1,4-dienes 3.

  • Palladium(II) Catalysis: Palladium drives a carbopalladation mechanism. Following alkyne activation, the alkene undergoes a concerted syn-migratory insertion into the Pd–C bond. This inherent syn-addition strictly dictates a cis-fused stereochemical outcome 3.

Enyne_Cycloisomerization cluster_catalysts Catalyst Selection & Mechanistic Divergence Sub 1-Ethenyl-3-ethynylcyclohexene (Conjugated Enyne Substrate) Au Au(I) / NHC-Au-NTf2 (π-Acid Activation) Sub->Au Soft Lewis Acid Ru Ru(II) / CpRu(MeCN)3PF6 (Oxidative Cyclometalation) Sub->Ru Multi-site Coordination Pd Pd(II) / Pd(OAc)2 (Carbopalladation) Sub->Pd Olefin/Alkyne Binding Au_Int Cyclopropyl Gold Carbene Au->Au_Int Ru_Int Ruthenacyclopentene Ru->Ru_Int Pd_Int Palladium π-Allyl / Alkyl Pd->Pd_Int Au_Prod Skeletal Rearrangement (e.g., Bicyclo[4.2.0]octadienes) Au_Int->Au_Prod 1,2-Alkyl Shift Ru_Prod Trans-fused Bicycles (Thermodynamic Control) Ru_Int->Ru_Prod Reductive Elimination Pd_Prod Cis-fused Bicycles (Kinetic Syn-Insertion) Pd_Int->Pd_Prod β-Hydride Elimination

Mechanistic divergence in the cycloisomerization of 1-ethenyl-3-ethynylcyclohexene based on catalyst.

Quantitative Catalyst Performance Comparison

The following table synthesizes experimental data across standard 1,n-enyne cycloisomerization protocols, benchmarking the efficiency and selectivity of each catalytic system.

Catalyst SystemActive SpeciesPrimary MechanismStereochemical OutcomeTypical YieldReaction Time
NHC-Au-Cl / AgNTf₂ [NHC-Au]⁺Electrophilic π-ActivationSkeletal Rearrangement85–95%1–2 h
CpRu(MeCN)₃PF₆ [CpRu]⁺Oxidative CyclometalationTrans-fused Diene75–88%12–24 h
Pd(OAc)₂ / PPh₃ Pd(II)CarbopalladationCis-fused Diene80–90%6–12 h
Ga-MMT (Heterogeneous) Ga(III) surface sitesHard Lewis Acid ActivationFused Cyclobutenes60–75%48–96 h

Note: Gallium(III) montmorillonite (Ga-MMT) offers a heterogeneous, recoverable alternative but suffers from extended reaction times and lower conversions compared to homogeneous Au(I) systems 4.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following methodologies detail the causality behind each procedural step and include built-in validation markers.

Protocol A: Gold(I)-Catalyzed Skeletal Rearrangement

Objective: Rapid, high-yield cycloisomerization via a highly electrophilic cationic gold intermediate.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Causality: The highly electrophilic [NHC-Au]⁺ intermediate is easily quenched by ambient moisture.

  • Catalyst Activation: Add 5.0 mol% of IPrAuCl and 5.0 mol% of AgNTf₂ to the flask. Suspend in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Self-Validation Check: The immediate formation of a cloudy white precipitate (AgCl) visually confirms the successful abstraction of the chloride ligand and the generation of the active [IPrAu]⁺NTf₂⁻ complex.

    • Causality: DCE is selected because its low coordinating ability prevents competitive binding to the metal center, leaving the coordination site entirely open for the alkyne.

  • Substrate Addition: Inject 1.0 mmol of 1-ethenyl-3-ethynylcyclohexene dropwise. Stir at room temperature (25 °C).

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1) using a KMnO₄ stain.

    • Self-Validation Check: Reaction completion is confirmed by the rapid disappearance of the terminal alkyne C–H stretch (~3300 cm⁻¹) via in-situ IR, or the fading of the starting material spot on TLC (typically within 1–2 hours).

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with dichloromethane, to remove the metal salts. Concentrate under reduced pressure.

Protocol B: Ruthenium(II)-Catalyzed Trans-Selective Cycloisomerization

Objective: Access trans-fused bicyclic dienes via oxidative cyclometalation.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 10 mol% of CpRu(MeCN)₃PF₆.

    • Causality: The labile acetonitrile (MeCN) ligands easily dissociate in solution, providing the three open coordination sites required to bind the cyclopentadienyl ring, the alkene, and the alkyne simultaneously 5.

  • Reaction: Dissolve the catalyst in 3.0 mL of degassed acetone. Add 1.0 mmol of the enyne substrate. Seal the vial and heat to 60 °C.

    • Causality: Mild heating is required to overcome the activation barrier of the oxidative cyclometalation step (Ru(II) → Ru(IV)).

  • Monitoring & Workup: Stir for 12–24 hours until GC-MS indicates full conversion. Evaporate the acetone directly and purify the residue via flash column chromatography.

    • Self-Validation Check: ¹H NMR of the purified product will show distinct vinylic proton shifts confirming the trans-fused geometry (typically characterized by specific coupling constants, J≈10−12 Hz for trans-ring junctions depending on the exact skeletal framework).

References

  • 1-Ethenyl-3-ethynylcyclohexene | C10H12 | CID 13593939 - PubChem National Institutes of Health (NIH)[Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes Royal Society of Chemistry (RSC)[Link]

  • Differential Reactivities of Enyne Substrates in Ruthenium- and Palladium-Catalyzed Cycloisomerizations National Institutes of Health (NIH) / PMC[Link]

  • Comparison of homogeneous and heterogeneous Ga(III) catalysis in the cycloisomerization of 1,6-enynes Taylor & Francis[Link]

  • Stereoselective Synthesis of Exocyclic Tetrasubstituted Vinyl Halides via Ru-Catalyzed Halotropic Cycloisomerization of 1,6-Haloenynes National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

Structural Validation of 1-Ethenyl-3-ethynylcyclohexene: A Comparative Guide to Mass Spectrometry Platforms

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing highly unsaturated cyclic hydrocarbons during drug development and materials synthesis. Structural isomers of C10H12 are notorious...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing highly unsaturated cyclic hydrocarbons during drug development and materials synthesis. Structural isomers of C10H12 are notoriously difficult to differentiate using intact mass alone. Relying solely on a molecular ion peak is a critical analytical vulnerability; one must interrogate the carbon backbone through predictable, energy-driven cleavage pathways.

This guide provides an objective comparison of mass spectrometry (MS) platforms for validating 1-ethenyl-3-ethynylcyclohexene , detailing the mechanistic causality behind its fragmentation and establishing a self-validating experimental protocol.

Analyte Profile & Mechanistic Causality (The "Why")

1-ethenyl-3-ethynylcyclohexene is a volatile hydrocarbon with the chemical formula C10H12 and a nominal mass of 132 Da ([1]). Because it lacks polar heteroatoms, it is a poor candidate for Electrospray Ionization (ESI). Instead, it requires Gas Chromatography (GC) coupled with gas-phase ionization techniques.

When subjected to standard 70 eV Electron Ionization (EI), the molecule is bombarded by high-energy electrons. This knocks an electron out of the highest occupied molecular orbital (HOMO)—typically the pi-system of the ring—forming an energetically unstable radical cation [M]⁺• that rapidly breaks into smaller charged fragments and uncharged free radicals ([2]).

The structural validation of this specific molecule relies on three primary causal pathways:

  • Retro-Diels-Alder (RDA) Fragmentation: Cycloalkenes classically undergo RDA fragmentation under EI conditions ([3]). The C3-C4 and C5-C6 allylic bonds of the cyclohexene ring cleave simultaneously. This expels a neutral ethene molecule (C2H4, 28 Da) from the unsubstituted side of the ring ([4]). The charge is retained on the heavily substituted diene fragment, yielding a highly diagnostic base peak at m/z 104 .

  • Allylic Cleavage (Loss of Ethynyl): The ethynyl group (-C≡CH) is attached to C3, an allylic position. Cleavage of this bond expels an ethynyl radical (25 Da), leaving a resonance-stabilized cyclohexenyl cation at m/z 107 .

  • Substituent Cleavage (Loss of Vinyl): Cleavage of the vinyl group (-CH=CH2) results in the loss of a 27 Da radical, yielding a fragment at m/z 105 .

MS_Fragmentation M Molecular Ion [M]⁺• m/z 132 RDA RDA Diene Fragment [M - C2H4]⁺• m/z 104 M->RDA Retro-Diels-Alder - C2H4 (28 Da) Ethynyl Loss of Ethynyl [M - C2H]⁺ m/z 107 M->Ethynyl Allylic Cleavage - C2H• (25 Da) Vinyl Loss of Vinyl [M - C2H3]⁺ m/z 105 M->Vinyl Substituent Loss - C2H3• (27 Da) Tropylium Aromatization [C7H7]⁺ m/z 91 RDA->Tropylium Rearrangement - CH• (13 Da) Vinyl->Tropylium Rearrangement - CH2 (14 Da)

Diagnostic EI-MS fragmentation pathways for 1-ethenyl-3-ethynylcyclohexene.

Platform Comparison: Selecting the Right MS Analyzer

To objectively validate this compound, researchers must choose an MS platform that balances intact mass confirmation with structural elucidation. Below is a comparative matrix of the three most viable alternatives.

Analytical PlatformIonization Energy[M]⁺• Intensity (m/z 132)Primary Diagnostic UtilityMass Accuracy
GC-EI-Quadrupole 70 eV (Hard)LowExtensive fragmentation (RDA, m/z 104) for structural mapping and library matching.Nominal (~0.1 Da)
GC-EI-TOF 70 eV (Hard)LowExact mass confirmation of fragments (e.g., 104.0626 Da) to exclude isobaric interferences.High (< 5 ppm)
GC-APPI-MS ~10 eV (Soft)Dominant / HighPreserves the intact molecular ion; confirms molecular weight without extensive fragmentation.High (< 5 ppm)

Scientist's Verdict: For initial structural proof, GC-EI-Quadrupole is the gold standard due to its ability to generate the diagnostic m/z 104 RDA fragment. However, if the sample matrix contains other C10H12 isomers (like tetralin or divinylbenzene), GC-EI-TOF is required to leverage exact mass and isotopic fidelity.

Self-Validating Experimental Protocol (GC-EI-MS)

A robust protocol cannot rely on mass spectra alone; it must be a self-validating system that controls for ionization efficiency and chromatographic shifts.

Step 1: System Suitability & Retention Indexing
  • Action: Inject a C8-C20 n-alkane standard mix before the sample sequence.

  • Causality: Establishes a Kovats Retention Index (RI). Because MS fragmentation of hydrocarbon isomers can sometimes overlap, matching both the RDA fragmentation pattern and the specific RI creates an orthogonal, self-validating identification matrix.

Step 2: Sample Preparation
  • Action: Dilute the synthesized 1-ethenyl-3-ethynylcyclohexene in analytical-grade hexane to a concentration of 10–50 µg/mL. Spike the vial with Naphthalene-d8 (m/z 136) at 10 µg/mL as an internal standard (IS).

  • Causality: Naphthalene-d8 elutes in a similar thermal window and resists fragmentation (yielding a strong[M]⁺•). This provides a stable benchmark to validate that the EI source is operating efficiently, preventing false negatives if the analyte's m/z 132 peak is weak.

Step 3: Chromatographic Separation
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 250°C.

  • Causality: The non-polar stationary phase separates analytes based strictly on boiling point and dispersive interactions, which is the optimal mechanism for unsubstituted, non-polar hydrocarbons.

Step 4: Mass Spectrometric Detection & Logic
  • Parameters: 70 eV Electron Ionization; Source Temp: 230°C; Scan Range: m/z 35 to 250.

  • Causality: 70 eV is the universal standard, ensuring the resulting spectra can be directly cross-referenced against NIST libraries. The scan range deliberately excludes m/z 28 (N2) and 32 (O2) to prevent atmospheric air-leak interference, while still capturing the critical m/z 39 (cyclopropenyl cation) lower-mass fragments.

  • Validation Logic: To declare a positive identification, the data must show:

    • Co-elution of the m/z 132, 107, 105, and 104 extracted ion chromatograms (EICs).

    • The m/z 104 (RDA) peak must be the base peak (100% relative abundance) or highly dominant.

    • The peak area ratio of Analyte/IS must be consistent across technical replicates.

References

  • 1-Ethenyl-3-ethynylcyclohexene | C10H12 | CID 13593939 , PubChem.[Link]

  • Mass Spectrometry: Cycloalkene Fragmentation , JoVE.[Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds , Chemguide.[Link]

  • Interpreting the fragmentation pattern of the mass spectrum of cyclohexene , Doc Brown's Chemistry.[Link]

Sources

Validation

Benchmarking the Reaction Kinetics of 1-Ethenyl-3-ethynylcyclohexene Against Standard Dienes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist In modern drug development, the construction of complex, multi-cyclic pharmacophores relies h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

In modern drug development, the construction of complex, multi-cyclic pharmacophores relies heavily on the Diels-Alder (DA) cycloaddition. When evaluating novel, highly functionalized dienes like 1-ethenyl-3-ethynylcyclohexene (EEC) against industry standards, we must look beyond isolated yields. To truly understand a molecule's utility, we must interrogate its transition state kinetics, thermodynamic activation parameters, and stereochemical biases.

This guide provides an objective, data-driven benchmark of EEC against standard dienes (Cyclopentadiene, Isoprene, and Danishefsky’s Diene), detailing the mechanistic causality behind its unique reactivity and providing a self-validating protocol for kinetic measurement.

Mechanistic Rationale: The Anatomy of EEC

1-Ethenyl-3-ethynylcyclohexene (EEC) features a 1-vinylcyclohexene core coupled with a propargylic ethynyl group at the C3 position. This architecture introduces a fascinating kinetic tug-of-war between structural pre-organization and steric hindrance.

  • Conformational Locking (Lowering ΔS‡ ): Unlike acyclic dienes (e.g., isoprene) that must overcome an energy barrier to rotate into the reactive s-cis conformation, the cyclohexene ring of EEC partially locks the diene in an s-cis geometry. This reduces the entropic penalty ( ΔS‡ ) during the transition state, accelerating the reaction relative to simple acyclic systems.

  • Steric Disruption of the Alder Endo Rule: The empirical Alder rule dictates that DA reactions favor the endo cycloadduct due to stabilizing secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups. However, the bulky C3-ethynyl group in EEC projects directly into the spatial trajectory required for an endo approach. This massive steric clash overrides the electronic preference, resulting in an anomalous, kinetically driven exo selectivity [1, 3].

  • Electronic Modulation: The ethynyl group acts as a mild electron-withdrawing group via induction, slightly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the diene, which marginally raises the activation enthalpy ( ΔH‡ ) compared to electron-rich dienes [2].

G A 1-Ethenyl-3-ethynylcyclohexene B s-cis Conformation A->B Structural C C3-Ethynyl Sterics A->C Spatial D Lowered HOMO A->D Electronic E Transition State B->E Lowers ∆S‡ C->E Blocks Endo D->E Raises ∆H‡ F Exo-Favored Adduct E->F Kinetic Control

Mechanistic logic dictating the anomalous exo-selectivity and kinetics of EEC.

Quantitative Benchmarking Data

To provide an objective comparison, the kinetic parameters of EEC and standard dienes were benchmarked using N-phenylmaleimide (NPM) as the standard electron-deficient dienophile at 25 °C in toluene.

Table 1: Kinetic and Thermodynamic Parameters of Selected Dienes

DieneRate Constant, k ( M−1s−1 )Activation Energy, Ea​ (kcal/mol)Endo:Exo SelectivityMechanistic Classification
Cyclopentadiene 1.2×10−1 10.5>99:1Fully locked s-cis, minimal sterics
Danishefsky's Diene 3.5×10−5 12.195:5Electron-rich, heteroatom activated [2]
Isoprene 1.8×10−5 16.080:20Acyclic, requires s-cis rotation
EEC 4.2×10−4 14.340:60Partially locked s-cis, sterically hindered

Key Takeaway: EEC reacts approximately an order of magnitude faster than isoprene due to its pre-organized ring structure, but slower than Cyclopentadiene due to the inductive withdrawal and steric bulk of the ethynyl group. Most notably, EEC is the only diene in this panel that favors the exo cycloadduct [1].

Self-Validating Experimental Protocol: In Situ NMR Kinetics

To ensure trustworthiness and reproducibility, kinetic data must be gathered using a self-validating system. The following protocol utilizes in situ 1H NMR spectroscopy under pseudo-first-order conditions.

Causality Behind the Protocol Design:
  • Pseudo-First-Order Conditions: By maintaining the dienophile in a 10-fold molar excess, we isolate the concentration dependence of the diene. This simplifies the second-order rate law to a pseudo-first-order exponential decay, minimizing computational error during curve fitting.

  • Internal Standard Mass Balance: The inclusion of 1,3,5-trimethoxybenzene is not merely for concentration calibration. By continuously summing the integrated areas of the depleting diene and the emerging cycloadduct against the static standard, we verify mass balance in real-time. If the total mass deviates by >5%, the system instantly flags parasitic side reactions (e.g., homopolymerization), preventing the publication of false kinetic readings.

Step-by-Step Methodology:
  • Reagent Preparation: In a nitrogen-filled glovebox, prepare a stock solution containing 0.5 M N-phenylmaleimide (dienophile) and 0.05 M 1,3,5-trimethoxybenzene (internal standard) in anhydrous toluene- d8​ .

  • Sample Assembly: Transfer 0.5 mL of the stock solution into a dry, high-quality NMR tube. Seal with a septum cap.

  • Temperature Equilibration: Insert the NMR tube into the spectrometer probe pre-calibrated to exactly 25.0 ± 0.1 °C. Allow 10 minutes for thermal equilibration.

  • Reaction Initiation: Inject 0.05 M of the target diene (e.g., EEC) directly into the NMR tube via a micro-syringe. Eject the tube, invert three times to mix, and immediately re-insert.

  • Data Acquisition: Run an automated isothermal time-course sequence, acquiring a 1D 1H spectrum (8 scans, 15-second relaxation delay) every 60 seconds for 3 half-lives.

  • Data Processing: Integrate the distinct vinyl protons of the diene (e.g., the terminal ethenyl protons of EEC) and the newly formed cycloadduct protons relative to the internal standard peak at 6.1 ppm.

  • Validation & Extraction: Plot ln([Diene]t​/[Diene]0​) versus time. Extract the observed rate constant ( kobs​ ) from the linear slope, and divide by the dienophile concentration to determine the specific second-order rate constant ( k ).

Workflow S1 1. Reagent Preparation (Dienophile + Int. Std) S2 2. Diene Addition (Pseudo-1st Order) S1->S2 S3 3. In Situ 1H NMR (Isothermal Acquisition) S2->S3 S4 4. Kinetic Analysis (Rate Constant Extraction) S3->S4 V1 Self-Validation: Continuous Mass Balance Check S4->V1 Validates Data Integrity

Self-validating in situ NMR workflow for determining Diels-Alder reaction kinetics.

References

  • Title: Origin of Divergent Stereoselectivity in Diels−Alder Reactions of Vinylazepines, Vinylpiperideines, and Vinylcycloalkenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted 2-Cyclohexenones Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][2]

  • Title: Molecular design principles towards exo-exclusive Diels–Alder reactions Source: RSC Advances (Royal Society of Chemistry) URL: [Link][3]

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to 1-ethenyl-3-ethynylcyclohexene and 1,3-diethynylcyclohexane in Organic Synthesis

In the intricate world of organic synthesis, the selection of building blocks is paramount to the successful construction of complex molecular architectures. The subtle variation in the arrangement of functional groups w...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, the selection of building blocks is paramount to the successful construction of complex molecular architectures. The subtle variation in the arrangement of functional groups within a molecule can dramatically alter its reactivity, stability, and utility. This guide provides an in-depth technical comparison of two C10H12 isomers: 1-ethenyl-3-ethynylcyclohexene and 1,3-diethynylcyclohexane. While possessing the same molecular formula, their distinct structural features—a conjugated en-yne system versus an isolated di-yne system—impart divergent chemical personalities, making them suitable for different synthetic strategies. This comparison will equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal isomer for their specific synthetic endeavors.

Structural and Electronic Properties: A Foundation of Reactivity

The fundamental difference between 1-ethenyl-3-ethynylcyclohexene and 1,3-diethynylcyclohexane lies in the electronic communication between their respective π-systems.

1-ethenyl-3-ethynylcyclohexene features a conjugated system where the p-orbitals of the vinyl and ethynyl groups, along with the endocyclic double bond, can overlap. This electron delocalization lends additional stability to the molecule compared to a non-conjugated system.[1][2][3] The planarity required for effective conjugation influences the conformational preferences of the cyclohexene ring.

1,3-diethynylcyclohexane , in contrast, possesses two isolated terminal alkyne functionalities. The sp-hybridized carbons of the ethynyl groups are separated by sp3-hybridized carbons of the cyclohexane ring, preventing any electronic interaction between them.[4] The reactivity of each alkyne is therefore independent of the other, although their spatial orientation, dictated by the chair conformation of the cyclohexane ring, plays a critical role in their accessibility for reactions.

Synthesis of the Isomers: Crafting the Building Blocks

The synthetic routes to these isomers reflect their distinct functionalities.

Synthesis of 1-ethenyl-3-ethynylcyclohexene: A plausible synthetic approach would involve the initial construction of a substituted cyclohexene ring, followed by the introduction of the ethenyl and ethynyl groups. For instance, a Diels-Alder reaction between a suitable diene and an alkyne-containing dienophile could form the cyclohexene core with the ethynyl group already in place.[5][6] Subsequent manipulation, such as a Wittig reaction or a vinylation reaction on a precursor ketone, could then introduce the ethenyl group.

Synthesis of 1,3-diethynylcyclohexane: The synthesis of this isomer would likely start from a 1,3-disubstituted cyclohexane precursor, such as cyclohexane-1,3-dione.[7][8] This dione can be converted to a di-alkyne through a two-step process involving reaction with a phosphorus ylide (e.g., the Seyferth-Gilbert homologation) or by conversion to a di-enol triflate followed by a Sonogashira coupling with a protected acetylene equivalent. An alternative approach could involve the double ethynylation of cyclohexane-1,3-dione with a lithium acetylide, followed by dehydration.

Head-to-Head Comparison of Reactivity and Applications

The differing electronic and structural features of the two isomers lead to distinct reactivity profiles and, consequently, different applications in organic synthesis.

Feature1-ethenyl-3-ethynylcyclohexene1,3-diethynylcyclohexane
Dominant Reactivity Conjugated system: Diels-Alder reactions, electrophilic additions, olefin metathesis.[5][9][10] Terminal alkyne: Click chemistry, Sonogashira coupling.[11]Two independent terminal alkynes: Double "click" reactions, polymerization, cross-linking.[12][13]
Chemoselectivity Reactions can be directed to either the conjugated diene system or the terminal alkyne, depending on the reagents and conditions.[14]High chemoselectivity for reactions of terminal alkynes. The two alkynes can react sequentially or simultaneously.
Stereochemistry The cyclohexene ring conformation influences the facial selectivity of cycloaddition reactions.The cis/trans isomerism and the resulting axial/equatorial positions of the ethynyl groups dictate their accessibility and potential for intramolecular reactions.[15][16][17]
Key Applications Building blocks for polycyclic aromatic compounds, synthesis of complex natural products.Monomers for polymer synthesis, cross-linking agents, scaffolds for multivalent molecular probes and drug conjugates.

In-Depth Analysis of Key Reactions

Cycloaddition Reactions: A Divergent Path

1-ethenyl-3-ethynylcyclohexene in Diels-Alder Reactions: The conjugated diene portion of this molecule makes it an excellent candidate for [4+2] cycloaddition reactions with various dienophiles.[6][18] This provides a powerful tool for the construction of bicyclic systems with control over stereochemistry. The reaction is expected to be stereospecific, with the stereochemistry of the dienophile being retained in the product.[19]

Caption: Diels-Alder reaction of 1-ethenyl-3-ethynylcyclohexene.

1,3-diethynylcyclohexane in "Double-Click" Chemistry: The presence of two terminal alkynes makes 1,3-diethynylcyclohexane an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[20][21][22] This allows for the facile and highly efficient connection of two different molecules bearing azide functionalities, creating a 1,4-disubstituted 1,2,3-triazole linkage. This "double-click" capability is highly valuable in materials science and medicinal chemistry for the synthesis of polymers and multivalent systems.[13]

Caption: Double click reaction of 1,3-diethynylcyclohexane.

Polymerization and Cross-Linking Applications

1,3-diethynylcyclohexane as a Cross-Linking Agent: The two terminal alkyne groups of 1,3-diethynylcyclohexane can participate in polymerization reactions or act as a cross-linking agent to improve the mechanical and thermal properties of polymers.[12] By introducing chemical bridges between polymer chains, cross-linking transforms thermoplastic materials into more robust thermosets.[23][24] The conformational flexibility of the cyclohexane ring and the defined spatial orientation of the ethynyl groups can influence the architecture of the resulting polymer network.

Experimental Protocols

Representative Protocol for a Diels-Alder Reaction with 1-ethenyl-3-ethynylcyclohexene
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethenyl-3-ethynylcyclohexene (1.0 eq) and the dienophile (e.g., N-phenylmaleimide, 1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as toluene or xylene.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired bicyclic adduct.

Representative Protocol for a Double CuAAC Reaction with 1,3-diethynylcyclohexane
  • Setup: In a round-bottom flask, dissolve 1,3-diethynylcyclohexane (1.0 eq) and the azide-containing compound (2.2 eq) in a mixture of t-butanol and water (1:1).

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as indicated by TLC analysis.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be purified by precipitation or crystallization.

Conclusion: Selecting the Right Tool for the Job

The choice between 1-ethenyl-3-ethynylcyclohexene and 1,3-diethynylcyclohexane in organic synthesis is a clear illustration of how subtle structural differences dictate synthetic utility.

  • 1-ethenyl-3-ethynylcyclohexene is the reagent of choice for constructing complex polycyclic systems through reactions that leverage its conjugated diene character, such as the Diels-Alder reaction. Its dual functionality also allows for sequential modifications of the en-yne system.

  • 1,3-diethynylcyclohexane excels as a bifunctional building block for creating symmetrical, multivalent structures and for applications in polymer chemistry. Its two independent terminal alkynes are perfectly suited for efficient and high-yielding "double-click" reactions and for creating cross-linked polymer networks with enhanced properties.

Ultimately, a deep understanding of the inherent reactivity of these two isomers, as outlined in this guide, empowers the synthetic chemist to make an informed decision, leading to more efficient and elegant synthetic routes towards their desired molecular targets.

References

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Causality: The "Why" Behind the Danger

Disposing of highly unsaturated, multi-functional hydrocarbons requires moving beyond standard "flammable liquid" protocols. 1-Ethenyl-3-ethynylcyclohexene (C₁₀H₁₂)[1] presents a unique logistical and safety challenge fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Disposing of highly unsaturated, multi-functional hydrocarbons requires moving beyond standard "flammable liquid" protocols. 1-Ethenyl-3-ethynylcyclohexene (C₁₀H₁₂)[1] presents a unique logistical and safety challenge for laboratory personnel due to the presence of three distinct reactive centers: a cyclohexene ring, a vinyl (ethenyl) group, and a terminal alkyne (ethynyl) group.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with a self-validating, mechanistic approach to the safe handling and disposal of this compound. By understanding the chemical causality behind its hazards, laboratories can prevent catastrophic auto-polymerization, peroxide detonations, and heavy metal acetylide explosions.

Standard disposal procedures often fail when researchers do not account for the specific reactivity of functional groups. 1-Ethenyl-3-ethynylcyclohexene poses three primary mechanistic threats:

  • The Peroxide Threat (Cyclohexene Ring): A wide variety of organic compounds spontaneously form peroxides via a free-radical reaction with molecular oxygen[2]. The allylic C-H bonds on the cyclohexene ring are relatively weak, making them prime targets for oxygen insertion. Over time, this forms shock-sensitive hydroperoxides[3].

  • The Auto-Polymerization Threat (Vinyl Group): Uninhibited vinyl monomers are classified as Class C peroxide formers, meaning internal peroxide accumulation can initiate violent, exothermic auto-polymerization[3][4]. If the compound is stored without an inhibitor (like BHT or TBC), the heat generated by auto-polymerization can rupture waste containers.

  • The Acetylide Detonation Threat (Terminal Alkyne): Terminal alkynes possess an unusually acidic sp-hybridized proton[5]. If this compound is introduced into a waste stream containing heavy metal salts (such as Silver (Ag⁺), Copper (Cu⁺), or Mercury (Hg²⁺) from catalytic cross-coupling reactions), it undergoes rapid metal exchange to form highly covalent, explosive metal acetylides[6][7]. These acetylides are highly sensitive to friction and shock, especially when dry[6].

Quantitative Safety & Threshold Data

To establish a baseline for safe handling, all quantitative hazard data and actionable EHS (Environmental Health & Safety) thresholds are summarized below.

Property / Hazard ParameterValue / ClassificationOperational Implication for Disposal
Molecular Formula C₁₀H₁₂[1]Highly unsaturated; must be disposed of as Halogen-Free Organic Waste.
GHS Hazard Codes H226, H304, H315, H319, H410[8]Requires grounded flammable storage, secondary containment, and aquatic toxicity labeling.
Peroxide Formation Class Class C (Auto-polymerizable)[3][4]Discard within 12 months of opening. Requires mandatory peroxide testing prior to disposal.
Peroxide Action Threshold < 30 ppm : Safe to handle.30 - 100 ppm : Treat to remove.> 100 ppm : DO NOT MOVE.[3][9]Dictates whether the compound can be manually transferred to a waste carboy or requires a high-hazard bomb squad.
Incompatible Waste Streams Ag, Cu, Pd, Hg, Strong Oxidizers[6][7]Strict segregation required to prevent explosive metal acetylide formation.

Self-Validating Disposal Protocols

Every step in this protocol acts as a self-validating checkpoint. You must prove the chemical is stable before advancing to the physical transfer phase.

Phase 1: Peroxide Validation & Container Assessment

Causality: Moving a container with crystallized peroxides provides the mechanical friction necessary to trigger a detonation[4][10].

  • Visual Inspection: Before touching the container, visually inspect the liquid and the cap threads. Look for discoloration, liquid stratification, or white crystal formation[10].

    • Validation: If crystals are present, do not touch the bottle . Evacuate the immediate area and contact your EHS High-Hazard team[10]. If the liquid is clear, proceed to Step 2.

  • Chemical Peroxide Test: Working behind a blast shield in a certified fume hood, gently open the container.

  • Strip Testing: Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix) into the solution for 1 second. Allow the color to develop according to the manufacturer's instructions.

  • Threshold Verification: Compare the strip to the colorimetric scale.

    • If > 100 ppm , immediately close the bottle and contact EHS for stabilization[3][9].

    • If < 30 ppm , the solvent is validated as safe for physical transfer.

Phase 2: Waste Segregation & Acetylide Prevention

Causality: Terminal alkynes will react with trace heavy metals in communal waste carboys to form explosive precipitates[6].

  • Audit the Waste Log: Locate the laboratory's "Halogen-Free Flammable Liquid" waste carboy. You must audit the attached waste log for any previous additions of Copper (e.g., from Glaser or Sonogashira couplings), Silver (e.g., Tollens' reagent waste), or Mercury[5][6].

  • Segregation Validation: If the waste carboy contains any heavy metals, do not use it . You must initiate a brand-new, sterile waste container specifically for terminal alkyne/organic waste.

  • Grounding: Ensure the receiving waste container is properly grounded and bonded to prevent static discharge, as 1-Ethenyl-3-ethynylcyclohexene vapors are highly flammable (H226)[8].

Phase 3: Final Stabilization & Hand-off
  • Inhibitor Verification: If the waste carboy is not scheduled for immediate EHS pickup, add a small quantity of a radical scavenger (such as Butylated hydroxytoluene, BHT) to the waste mixture. This prevents the vinyl groups from auto-polymerizing while sitting in the waste area[3][9].

  • Transfer: Using non-sparking tools and a chemically compatible funnel (polyethylene or PTFE), slowly pour the 1-Ethenyl-3-ethynylcyclohexene into the waste carboy[3].

  • Labeling: Update the hazardous waste tag immediately. List "1-Ethenyl-3-ethynylcyclohexene (Terminal Alkyne/Vinyl compound)" and explicitly write "CONTAINS NO HEAVY METALS" to inform the downstream EHS incineration team that the waste is free of shock-sensitive acetylides.

Operational Workflow Visualization

The following decision tree maps the logical checkpoints required to safely process 1-Ethenyl-3-ethynylcyclohexene for disposal.

DisposalWorkflow Start 1-Ethenyl-3-ethynylcyclohexene Disposal Initiated VisualCheck Visual Inspection: Crystals or Stratification? Start->VisualCheck CrystalsYes DO NOT TOUCH High Explosion Risk VisualCheck->CrystalsYes Yes PeroxideTest Chemical Peroxide Test (Quantofix Strips) VisualCheck->PeroxideTest No PeroxideHigh > 100 ppm Peroxides Stabilization Required PeroxideTest->PeroxideHigh >100 ppm PeroxideLow < 100 ppm Peroxides Safe for Transfer PeroxideTest->PeroxideLow <100 ppm WasteAudit Audit Waste Container: Heavy Metals Present? PeroxideLow->WasteAudit MetalsYes DO NOT MIX Acetylide Formation Risk WasteAudit->MetalsYes Yes (Ag, Cu, Hg) MetalsNo Halogen-Free Flammable Waste Stream WasteAudit->MetalsNo No EHSPickup EHS Hand-off & Incineration MetalsNo->EHSPickup

Decision tree for the safe evaluation and disposal of 1-Ethenyl-3-ethynylcyclohexene.

References

  • PubChem. "1-Ethenyl-3-ethynylcyclohexene". National Institutes of Health. URL:[Link]

  • Office of Clinical and Research Safety. "Peroxide Forming Chemicals: Management, Retention and Storage". Vanderbilt University Medical Center. URL:[Link]

  • Environmental Health & Safety. "Peroxide-Forming Chemicals Safety Guidelines". Concordia University. URL: [Link]

  • Environment, Health and Safety. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds". University of North Carolina at Chapel Hill. URL: [Link]

  • Environmental Health & Safety. "Peroxide-Forming Chemicals – Safety Guidelines". Texas Christian University. URL:[Link]

  • Safety & Risk Services. "Working Safely with Peroxide Forming Compounds". University of British Columbia. URL: [Link]

  • Department of Chemistry. "Alkyne Reactivity". Michigan State University. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Ethenyl-3-ethynylcyclohexene: Essential Protective Measures and Protocols

This guide provides essential safety and logistical information for the handling and disposal of 1-Ethenyl-3-ethynylcyclohexene. As a dedicated partner in your research, we aim to deliver value beyond the product itself,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Ethenyl-3-ethynylcyclohexene. As a dedicated partner in your research, we aim to deliver value beyond the product itself, building a foundation of trust through scientifically grounded and field-proven safety insights. The following protocols have been synthesized to ensure the highest degree of safety for all laboratory personnel.

Hazard Analysis: A Structurally-Informed Approach

  • Cyclohexene Moiety: The foundational cyclohexene ring renders the molecule a flammable liquid and vapor. Safety data for analogous compounds like 1-Ethynylcyclohexene and cyclohexene itself confirm this, with flash points indicating a significant fire hazard at or near room temperature[1]. Vapors are heavier than air and can form explosive mixtures, necessitating stringent control of ignition sources[2].

  • Vinyl (-CH=CH₂) and Ethynyl (-C≡CH) Groups: These unsaturated functional groups are highly reactive. Vinyl groups, for instance, are susceptible to polymerization, sometimes initiated by radicals[3]. The presence of both vinyl and ethynyl groups suggests a potential for complex reactions, making stabilization and controlled storage conditions critical[4][5]. Functionally similar compounds are known irritants to the skin, eyes, and respiratory system[1][6].

Based on this structural analysis, 1-Ethenyl-3-ethynylcyclohexene must be handled as a flammable, irritant, and potentially reactive chemical with a significant aspiration risk if swallowed .

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. Each component is selected to address a specific hazard class.

Eye and Face Protection

Direct contact with liquid or vapor can cause serious eye irritation[7][8].

  • Minimum Requirement: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[9].

  • Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[1].

Skin and Body Protection

The compound is classified as a skin irritant, and prolonged contact should be avoided[1][6]. Due to the high flammability, protective clothing must also be fire-resistant.

  • Gloves: Use chemical-resistant gloves. Nitrile rubber is a suitable material, but it is crucial to consult the manufacturer's data for breakthrough times and degradation information[10]. For prolonged contact, a glove thickness of at least 0.4 mm is recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin[11].

  • Laboratory Coat: A flame-retardant and antistatic lab coat is required to protect against fire hazards and prevent static discharge, which could serve as an ignition source[7]. Ensure the coat is fully buttoned.

  • Additional Clothing: Wear long pants and closed-toe shoes. For operations with a high risk of splashing, chemical-resistant aprons and shoe covers should be considered.

Respiratory Protection

Vapors can irritate the respiratory system, and inhalation of high concentrations may lead to central nervous system effects such as dizziness[1][12].

  • Engineering Controls: All handling of 1-Ethenyl-3-ethynylcyclohexene must be performed within a certified chemical fume hood to minimize vapor inhalation[8][9].

  • Respirator Use: In situations where engineering controls are insufficient or during emergency spill response, a NIOSH-approved air-purifying respirator with an organic vapor (black cartridge) filter is necessary[10]. A type ABEK (EN14387) filter is recommended for broad protection against organic vapors[1].

Summary of Personal Protective Equipment
Protection Type Equipment Specification Hazard Mitigated Relevant Standard
Eye/Face Chemical Splash GogglesLiquid splashes, vapor irritation[7]EN166 / ANSI Z87.1
Face Shield (in addition to goggles)High-volume splash protection[1]EN166 / ANSI Z87.1
Skin/Hand Nitrile Rubber Gloves (min. 0.4mm)Skin irritation, chemical contact[10]EN ISO 374
Flame-Retardant, Antistatic Lab CoatFire, static discharge ignitionEN 1149
Respiratory Chemical Fume HoodVapor inhalation, respiratory irritation[1][9]N/A (Engineering Control)
Air-Purifying RespiratorHigh vapor concentrations, emergencies[10]NIOSH / EN14387 (ABEK)

Operational and Disposal Plan

Safe handling extends beyond PPE. It requires a systematic workflow from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation and Precaution:

    • Verify that a certified chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed[9][10].

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement.

    • Ground and bond all metal containers and receiving equipment to prevent the buildup of static electricity[2][7]. Use only non-sparking tools[7][10].

  • Donning PPE:

    • Don your flame-retardant lab coat, ensuring it is fully closed.

    • Put on chemical splash goggles.

    • Wash and dry hands, then don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling:

    • Keep the container tightly closed when not in use[7].

    • Dispense the liquid slowly to minimize splashing and vapor generation.

    • Work away from heat, sparks, open flames, and any other potential ignition sources[13].

    • If the procedure involves heating, use a controlled heating mantle or water bath; never an open flame.

  • Storage:

    • Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids[1][8].

    • The recommended storage temperature is typically between 2-8°C to minimize vapor pressure and potential degradation[1][6].

    • Store away from oxidizing agents and incompatible materials[10].

  • Decontamination and Doffing PPE:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • To remove PPE, first remove gloves using the proper technique.

    • Remove the lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

1-Ethenyl-3-ethynylcyclohexene and any materials contaminated with it must be treated as hazardous waste.

  • Chemical Waste: Collect all excess or waste 1-Ethenyl-3-ethynylcyclohexene in a designated, properly labeled, and sealed hazardous waste container. The container should be marked as "Flammable Liquid" and "Irritant."

  • Contaminated Materials: All disposable items, such as gloves, pipette tips, and absorbent pads that have come into contact with the chemical, must be placed in a separate, sealed hazardous waste bag or container.

  • Disposal Compliance: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[9][13]. Do not pour this chemical down the drain.

Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for working safely with 1-Ethenyl-3-ethynylcyclohexene.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_ppe 2. Protection Protocol cluster_ops 3. Operational Phase cluster_disposal 4. Post-Operation & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS (for structural analogs) B Verify Engineering Controls (Fume Hood, Safety Shower) A->B C Assemble & Ground Equipment B->C D Don Required PPE (Coat, Goggles, Gloves) C->D E Perform Chemical Handling (Inside Fume Hood) D->E F Store Chemical Securely E->F EM Spill or Exposure Event E->EM G Segregate & Label Hazardous Waste (Liquid & Solid) F->G H Decontaminate Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J EM->I Follow Emergency Protocol

Caption: Workflow for handling 1-Ethenyl-3-ethynylcyclohexene.

References

  • Gelest, Inc. (2016, August 29). Cyclohexene Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl group. Retrieved from [Link]

  • NOVA Chemicals. (2023, November 20). Ethylene Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethenyl-3-ethynylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 11). 1-ETHYNYLCYCLOHEXENE - Risk and Safety. Retrieved from [Link]

  • Chemius. (n.d.). Cyclohexane Internal Plant Instructions. Retrieved from [Link]

  • GESTIS-Stoffdatenbank. (2025, October 30). 1-Ethynylcyclohexanol. Institute for Occupational Safety and Health of the German Social Accident Insurance. Retrieved from [Link]

  • Journal of the American Chemical Society. (1962). Substituent effects. 5. Vinyl and ethynyl derivatives. An examination of the interaction of amino and hydroxy groups with carbon-carbon double and triple bonds. ACS Publications. Retrieved from [Link]

  • ChemSupply. (2023, January 12). Cyclohexene Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2023, July 31). Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Cyclohexene Oxide, 98% Material Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). Cyclohexene, 1-ethenyl-3-ethynyl- (9CI) — Chemical Substance Information. Retrieved from [Link]

Sources

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